molecular formula C6H14N2O2S B13563364 N-(3-aminopropyl)cyclopropanesulfonamide

N-(3-aminopropyl)cyclopropanesulfonamide

Katalognummer: B13563364
Molekulargewicht: 178.26 g/mol
InChI-Schlüssel: YZQBNLLUMZKXAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(3-aminopropyl)cyclopropanesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery, incorporating both a cyclopropane ring and a sulfonamide functional group. The cyclopropane moiety is a structurally stable and versatile scaffold widely used in drug design. It is known to act as a bioisostere, which can be used to improve a drug's efficacy, enhance its metabolic stability, and reduce off-target effects . The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of several groups of drugs with a wide range of pharmacological activities . Compounds featuring the sulfonamide group have been utilized as antibacterial agents, carbonic anhydrase inhibitors, and diuretics, among other applications . The combination of these features with a flexible 3-aminopropyl linker suggests potential as a building block for the synthesis of more complex molecules or as a precursor for chemical probes. Researchers may find value in this compound for developing novel antimicrobial agents, given that related structures have demonstrated antibacterial and antifungal activities in scientific studies . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C6H14N2O2S

Molekulargewicht

178.26 g/mol

IUPAC-Name

N-(3-aminopropyl)cyclopropanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c7-4-1-5-8-11(9,10)6-2-3-6/h6,8H,1-5,7H2

InChI-Schlüssel

YZQBNLLUMZKXAG-UHFFFAOYSA-N

Kanonische SMILES

C1CC1S(=O)(=O)NCCCN

Herkunft des Produkts

United States
Foundational & Exploratory

Whitepaper: Chemical Profiling and Synthetic Utility of N-(3-aminopropyl)cyclopropanesulfonamide (CAS 1339356-53-4)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.

Executive Summary

In contemporary drug discovery, the strategic selection of bifunctional building blocks is critical for optimizing both target affinity and pharmacokinetic (PK) profiles. N-(3-aminopropyl)cyclopropanesulfonamide (CAS 1339356-53-4) has emerged as a highly versatile synthetic intermediate. By combining a reactive primary amine handle with a metabolically stable cyclopropanesulfonamide moiety, this compound enables the rapid functionalization of carboxylic acid-containing drug scaffolds. This technical guide provides an in-depth analysis of its physicochemical properties, pharmacophore rationale, and a self-validating protocol for its integration into active pharmaceutical ingredients (APIs).

Physicochemical and Structural Profiling

Understanding the baseline physicochemical parameters of a building block is essential for predicting its impact on the final drug molecule. According to the PubChem database, N-(3-aminopropyl)cyclopropanesulfonamide possesses properties highly conducive to fragment-based drug design[1].

The table below summarizes the quantitative data and the causal significance of each property in the context of lead optimization:

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₆H₁₄N₂O₂SProvides a balanced ratio of heteroatoms to carbon, avoiding excessive lipophilicity[1].
Molecular Weight 178.26 g/mol Low molecular weight ensures that conjugation does not drastically inflate the final API's mass, preserving ligand efficiency[1].
XLogP3 -0.7The negative partition coefficient indicates high hydrophilicity, which is strategically used to improve the aqueous solubility of otherwise lipophilic drug cores[1].
Topological Polar Surface Area (TPSA) 80.6 ŲOptimal for peripheral target engagement and oral bioavailability, though it restricts passive blood-brain barrier (BBB) penetration[1].
H-Bond Donors 2The primary amine and sulfonamide NH act as critical interaction points for binding to target kinases or proteases[1].
H-Bond Acceptors 3The sulfonyl oxygens provide strong, directional hydrogen bonding capabilities within protein binding pockets[1].

Note: The compound is also frequently utilized as a hydrochloride salt (CAS 2253638-50-3) to enhance shelf-life and solubility during synthesis[2]. Both forms are commercially accessible through major chemical vendors.

Pharmacophore Significance & Structural Rationale

The utility of CAS 1339356-53-4 lies in its distinct structural regions, each serving a specific mechanistic purpose in drug development.

Pharmacophore Molecule N-(3-aminopropyl) cyclopropanesulfonamide Amine Primary Amine (Synthetic Handle) Molecule->Amine Linker Propyl Chain (Flexible Spacer) Molecule->Linker Sulfonamide Sulfonamide Group (H-Bond Donor/Acceptor) Molecule->Sulfonamide Cyclopropyl Cyclopropyl Ring (Metabolic Stability) Molecule->Cyclopropyl

Pharmacophore mapping of N-(3-aminopropyl)cyclopropanesulfonamide structural components.

  • Cyclopropyl Ring (Metabolic Shielding): Unlike straight-chain alkyl groups (e.g., propyl or butyl), the sp³ hybridized carbons of the cyclopropyl ring possess high s-character. This unique geometry resists rapid cytochrome P450-mediated oxidation, significantly improving the metabolic half-life of the resulting drug.

  • Sulfonamide Linkage (Bioisosterism): The sulfonamide acts as a bioisostere to traditional amides. However, its tetrahedral geometry projects the oxygen atoms into different spatial vectors, allowing for novel hydrogen-bond networking while exhibiting near-total resistance to proteolytic cleavage.

  • Propyl Linker (Spatial Extension): The flexible 3-carbon chain acts as a spacer, allowing the cyclopropanesulfonamide headgroup to project into solvent-exposed regions or secondary binding pockets without causing steric clashes with the primary drug scaffold.

Synthetic Methodologies: Self-Validating Amide Coupling

The primary amine of CAS 1339356-53-4 offers orthogonal reactivity, making it an ideal candidate for standard amide coupling methodologies.

Workflow Core Drug Scaffold (Carboxylic Acid) Reagents Coupling Reagents (HATU, DIPEA) Core->Reagents Amine CAS 1339356-53-4 (Primary Amine) Amine->Reagents Product Functionalized Target Molecule Reagents->Product Amide Bond Formation

Workflow for amide coupling using N-(3-aminopropyl)cyclopropanesulfonamide.

Protocol: HATU-Mediated Amide Conjugation

This protocol is designed as a self-validating system; the specific choice of reagents and washing steps intrinsically prevents the carryover of unreacted starting materials, ensuring high-purity isolation.

1. Preparation & Activation

  • Step: Dissolve the carboxylic acid core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

  • Causality: Anhydrous DMF prevents the competitive hydrolysis of the highly reactive O-At active ester formed by HATU. Pre-activation ensures complete conversion of the acid to the active ester before the amine is introduced, drastically reducing the formation of unreactive side products.

2. Nucleophilic Addition

  • Step: Add N-(3-aminopropyl)cyclopropanesulfonamide (1.1 eq). If utilizing the hydrochloride salt (CAS 2253638-50-3)[2], supplement the reaction with an additional 1.0 eq of DIPEA. Stir for 2–4 hours.

  • Causality: The extra equivalent of DIPEA is strictly required to neutralize the HCl salt, liberating the free, nucleophilic primary amine. HATU is chosen over EDC/HOBt due to its superior kinetics with aliphatic amines, minimizing epimerization of sensitive chiral centers on the drug core.

3. Quenching & Orthogonal Extraction

  • Step: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (2x), and brine (1x).

  • Causality: This is the self-validating purification step. The NaHCO₃ wash removes acidic byproducts (e.g., HOAt) and unreacted carboxylic acid. The 1M HCl wash protonates any unreacted N-(3-aminopropyl)cyclopropanesulfonamide, pulling it into the aqueous layer and ensuring the organic layer contains only the neutral, functionalized target molecule.

Analytical Validation Parameters

To confirm the successful integration of the building block, the following analytical signatures must be verified:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The target molecule should exhibit a mass shift of exactly +160.04 Da relative to the starting carboxylic acid core (addition of the building block mass [178.08 Da] minus the loss of water[18.02 Da] during amide formation).

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Disappearance: The broad singlet corresponding to the primary amine protons (-NH₂, ~1.5-2.0 ppm) of the starting material will disappear.

    • Shift: The CH₂ protons adjacent to the nitrogen on the propyl chain will shift downfield (typically from ~2.7 ppm to ~3.2-3.4 ppm) due to the electron-withdrawing nature of the newly formed amide bond.

    • Retention: The distinct multiplet of the cyclopropyl ring protons must remain visible in the highly shielded region (0.9–1.2 ppm), confirming the structural integrity of the pharmacophore.

References

  • PubChem Compound Summary for CID 64553015, N-(3-aminopropyl)cyclopropanesulfonamide.
  • N-(3-aminopropyl)
  • PubChem Compound Summary for CID 137919891, N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride.

Sources

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of N-(3-aminopropyl)cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary

In modern rational drug design, the incorporation of specific structural motifs is driven by the need to balance target affinity with pharmacokinetic stability. N-(3-aminopropyl)cyclopropanesulfonamide (CAS: 1339356-53-4) is a highly versatile bifunctional building block. It combines a basic primary amine—ideal for bioconjugation or salt formation—with a cyclopropanesulfonamide moiety, a recognized bioisostere that enhances metabolic stability while providing critical hydrogen-bond interactions [1].

This whitepaper provides an authoritative breakdown of the molecule’s physicochemical properties, explicitly contrasting its average molecular weight with its monoisotopic exact mass. Furthermore, it details a self-validating High-Resolution Mass Spectrometry (HRMS) workflow designed to unambiguously confirm the structural identity of both the free base and its hydrochloride salt [2].

Structural Logic & Rational Design

To understand the analytical behavior of N-(3-aminopropyl)cyclopropanesulfonamide, one must first deconstruct its functional architecture. Every structural component dictates specific physicochemical behaviors that must be accounted for during analytical method development.

Structural_Logic Molecule N-(3-aminopropyl) cyclopropanesulfonamide Amine Primary Amine (Basic Center) Molecule->Amine Determines pKa & Ionization Propyl Propyl Linker (Flexibility) Molecule->Propyl Spatial Geometry Sulfonamide Sulfonamide Group (H-Bonding) Molecule->Sulfonamide Target Binding Cyclopropane Cyclopropane Ring (Metabolic Stability) Molecule->Cyclopropane Steric Shielding

Fig 1: Logical relationship between structural components and their physicochemical functions.

  • Primary Amine: Highly basic, ensuring the molecule is positively charged at physiological pH and highly responsive to positive Electrospray Ionization (ESI+).

  • Cyclopropane Ring: Provides steric bulk without excessive lipophilicity, shielding the adjacent sulfonamide from rapid enzymatic degradation.

Molecular Weight vs. Exact Mass Fundamentals

A frequent point of failure in early-stage analytical characterization is the conflation of Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) .

  • Molecular Weight is calculated using standard atomic weights, which account for the natural terrestrial abundance of isotopes (e.g., Carbon = 12.011 u, reflecting the ~1.1% presence of 13C ). This value is used for bulk stoichiometric calculations (e.g., weighing out reagents).

  • Exact Mass is calculated using only the mass of the most abundant, stable isotope of each element (e.g., 12C = exactly 12.00000 u). High-resolution mass spectrometers separate individual isotopes; therefore, the exact mass is the critical target value for HRMS workflows.

Table 1: Physicochemical Properties Summary
PropertyFree Base (Parent) [1]Hydrochloride Salt [2]
Chemical Formula C6​H14​N2​O2​S C6​H15​ClN2​O2​S
CAS Registry Number 1339356-53-42253638-50-3
Molecular Weight 178.26 g/mol 214.71 g/mol
Exact Mass (Monoisotopic) 178.0776 Da214.0543 Da
Target [M+H]+ Ion 179.0849 m/z 179.0849 m/z (Loss of HCl)

Note: In ESI+ mass spectrometry, the hydrochloride salt dissociates in solution. The observed ion for both forms will be the protonated free base [M+H]+ at m/z 179.0849.

Self-Validating HRMS Methodology

To guarantee analytical trustworthiness, a protocol cannot simply be a list of steps; it must be a self-validating system . The following LC-ESI-TOF-MS workflow integrates an internal lock-mass calibration loop. This ensures that any instrumental mass drift is continuously corrected in real-time, inherently validating that the mass error remains below the strict < 5 ppm threshold required for publication and patent filings.

HRMS_Workflow SamplePrep 1. Sample Preparation 0.1% FA to protonate amine LC 2. Liquid Chromatography C18 Column Retention SamplePrep->LC 1 µL Injection ESI 3. Electrospray Ionization ESI+ Mode Generation LC->ESI Eluent Stream TOF 4. Time-of-Flight MS High Resolution Separation ESI->TOF [M+H]+ Ions Data 5. Data Validation Mass Error < 5 ppm TOF->Data m/z 179.0849

Fig 2: Self-validating HRMS workflow utilizing ESI+ for exact mass confirmation.

Step-by-Step Experimental Protocol

1. Sample Preparation (Causality: Ionization Efficiency)

  • Action: Dissolve 1 mg of N-(3-aminopropyl)cyclopropanesulfonamide in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: Formic acid is chosen over Trifluoroacetic acid (TFA). While TFA is a strong ion-pairing agent, it causes severe ion suppression in ESI+. Formic acid ensures the primary aliphatic amine is fully protonated ( [M+H]+ ) without suppressing the signal.

2. Liquid Chromatography Setup (Causality: Matrix Separation)

  • Action: Inject 1 µL onto a sub-2 µm C18 UHPLC column (e.g., 50 mm x 2.1 mm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Causality: The highly polar aminopropyl chain means the molecule will elute early. A C18 column with a low starting organic percentage ensures sufficient retention to separate the analyte from the solvent front, preventing matrix effects from suppressing ionization.

3. Dual-Spray ESI-TOF Mass Spectrometry (Causality: Self-Validation)

  • Action: Configure the MS source to Positive Electrospray Ionization (ESI+). Set capillary voltage to 3.5 kV and drying gas temperature to 250°C. Simultaneously infuse a lock-mass reference solution (e.g., Leucine Enkephalin, [M+H]+ = 556.2771) via a secondary orthogonal sprayer.

  • Causality: The primary amine guarantees robust ESI+ response. The relatively low drying gas temperature (250°C) prevents thermal degradation of the sulfonamide bond. The continuous lock-mass infusion creates the self-validating loop: the instrument software mathematically corrects the mass axis every 0.5 seconds based on the known lock-mass, nullifying thermal or electronic drift.

4. Data Interpretation & Mass Defect Calculation

  • Action: Extract the ion chromatogram (EIC) for m/z 179.0849. Calculate the mass error using the formula:

    Mass Error (ppm)=(Theoretical MassExperimental Mass−Theoretical Mass​)×106
  • Validation Check: A valid, trustworthy result must yield a mass error of ≤5.0 ppm . For example, an observed mass of 179.0853 Da yields an error of +2.2 ppm, confirming the elemental composition C6​H15​N2​O2​S+ with absolute certainty.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 64553015, N-(3-aminopropyl)cyclopropanesulfonamide". PubChem, 2025.[Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137919891, N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride". PubChem, 2025.[Link][2]

Sources

Pharmacokinetic and ADME Profiling of N-(3-aminopropyl)cyclopropanesulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the pharmacokinetic (PK) characterization of individual building blocks is critical for predicting the behavior of the final active pharmaceutical ingredient (API). N-(3-aminopropyl)cyclopropanesulfonamide (CAS No.: 1339356-53-4)[1] is a highly versatile bifunctional fragment. It serves as a critical pharmacophore and linker in medicinal chemistry, notably utilized in the development of Nav1.7 inhibitors for analgesia[2] and highly selective JAK1 inhibitors (such as precursors to PF-04965842) for autoimmune diseases.

This whitepaper provides an in-depth technical guide to the absorption, distribution, metabolism, and excretion (ADME) profiling of this specific fragment. By understanding the causal relationships between its physicochemical properties and its biological fate, researchers can design more robust in vitro and in vivo workflows.

Physicochemical Properties & Pharmacokinetic Rationale

The structural features of N-(3-aminopropyl)cyclopropanesulfonamide dictate its pharmacokinetic behavior. The molecule contains a terminal primary amine and a cyclopropanesulfonamide moiety, yielding a molecular weight of 178.26 g/mol [1].

Mechanistic Causality in ADME:

  • Hydrophilicity & Permeability: With a computed LogP of -0.7 and a Topological Polar Surface Area (TPSA) of 80.6 Ų[3], the fragment is highly hydrophilic. While this guarantees excellent aqueous solubility, it severely restricts passive transcellular diffusion across lipid bilayers (e.g., the blood-brain barrier or intestinal epithelium). Consequently, oral bioavailability may rely on paracellular transport or active uptake mechanisms.

  • Metabolic Liabilities: The terminal primary amine is a classical liability for oxidative deamination catalyzed by Monoamine Oxidase (MAO) and Primary Amine Oxidase (PrAO). This reaction generates reactive aldehydes, hydrogen peroxide, and ammonia[4].

  • Clearance Mechanisms: The high polarity of the unchanged fragment drives rapid renal clearance. Furthermore, the sulfonamide group's ionization state can influence renal excretion dynamics, shifting between passive tubular reabsorption and active secretion depending on urinary pH[5].

Data Presentation: Physicochemical Profile
PropertyValueSource / Rationale
CAS Number 1339356-53-4Chemical identifier[1].
Molecular Weight 178.26 g/mol Optimal for FBDD (<300 Da)[1].
Molecular Formula C6H14N2O2SContains primary amine and sulfonamide[3].
Computed LogP -0.7Highly polar; predicts poor passive permeability[3].
TPSA 80.6 ŲIndicates high hydrogen-bonding capacity[3].

In Vitro ADME Profiling Protocols

To accurately predict in vivo clearance, protocols must be tailored to the specific functional groups of the fragment. Standard Cytochrome P450 (CYP450) stability assays often fail to capture the degradation of primary amines if specific cofactors are omitted.

Self-Validating Microsomal Stability Assay (HLM/MLM)

Objective: Determine intrinsic clearance ( CLint​ ) and assess phase I biotransformation. Causality: Because MAO enzymes are localized in the mitochondrial outer membrane but often co-purify with microsomal fractions, the assay must be optimized to detect MAO-mediated oxidative deamination alongside CYP-mediated metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add NADPH (1 mM final concentration) to support CYP450 activity. Ensure the buffer is fully oxygenated, as MAO is a flavoprotein that requires molecular oxygen for the deamination of the primary amine[4].

  • Incubation: Spike N-(3-aminopropyl)cyclopropanesulfonamide to a final concentration of 1 µM. Incubate the mixture at 37°C under gentle agitation.

  • Sampling & Quenching: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Self-Validation System (Critical): Run parallel incubations with verapamil (CYP450 positive control) and benzylamine (MAO positive control). Trustworthiness check: If the half-life ( t1/2​ ) of benzylamine does not fall within historical laboratory acceptance criteria, the MAO competency of the microsome batch is compromised, and the fragment data must be rejected.

  • Processing: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for bioanalysis.

In Vivo Pharmacokinetic Workflow & Bioanalytical Methodology

Bioanalytical Strategy: HILIC LC-MS/MS

Causality: Standard C18 reversed-phase chromatography is fundamentally incompatible with N-(3-aminopropyl)cyclopropanesulfonamide. Its LogP of -0.7[3] causes it to elute in the solvent front, leading to severe ion suppression from endogenous plasma salts. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to ensure adequate retention, peak symmetry, and reliable quantification.

  • Column: Waters XBridge HILIC (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase: Gradient elution utilizing 10 mM ammonium formate (pH 3.0) and acetonitrile.

  • Detection: Electrospray ionization in positive mode (ESI+), monitoring the specific [M+H]+ transition (m/z 179.1).

In Vivo Rodent PK Protocol
  • Dosing: Administer the compound to male Sprague-Dawley rats. Use an intravenous (IV) bolus (1 mg/kg formulated in normal saline) to determine absolute clearance and volume of distribution, and an oral gavage (PO) (5 mg/kg formulated in water/PEG400) to assess bioavailability.

  • Sampling: Collect serial blood samples (200 µL) via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood in K2EDTA microtainers. Centrifuge immediately at 3000 x g for 10 minutes to isolate plasma. Store at -80°C.

  • Analysis: Extract plasma via protein precipitation (3:1 Acetonitrile:Plasma) and analyze via the HILIC LC-MS/MS method described above. Calculate PK parameters using Non-Compartmental Analysis (NCA).

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Timepoints Extraction Plasma Protein Precipitation Sampling->Extraction Centrifugation LCMS HILIC LC-MS/MS Quantification Extraction->LCMS Supernatant NCA PK Analysis (NCA) LCMS->NCA Conc-Time Data

Figure 1: Standardized workflow for in vivo pharmacokinetic profiling and HILIC LC-MS/MS analysis.

Biotransformation & Metabolic Pathways

The metabolic fate of N-(3-aminopropyl)cyclopropanesulfonamide is primarily driven by its terminal amine. While the cyclopropyl ring provides some steric stability against aliphatic oxidation, the primary amine remains a target for both Phase I and Phase II metabolic enzymes.

  • Oxidative Deamination (Phase I): Mediated by MAO, this pathway cleaves the carbon-nitrogen bond, releasing ammonia and hydrogen peroxide, and yielding an aldehyde intermediate,[4].

  • N-Acetylation (Phase II): N-acetyltransferases (NAT) can acetylate the primary amine, neutralizing its positive charge and altering its solubility profile, a common pathway for sulfonamide-containing drugs[5].

Metabolism Parent N-(3-aminopropyl)cyclopropanesulfonamide (Primary Amine) MAO Monoamine Oxidase (MAO) Oxidative Deamination Parent->MAO Phase I Metabolism NAT N-Acetyltransferase (NAT) N-Acetylation Parent->NAT Phase II Metabolism Excretion Renal Excretion (Unchanged) Parent->Excretion High Polarity Clearance Aldehyde Aldehyde Intermediate MAO->Aldehyde -NH3, +H2O2 Acetylated N-acetylated Metabolite NAT->Acetylated Acetyl-CoA

Figure 2: Primary biotransformation pathways of N-(3-aminopropyl)cyclopropanesulfonamide.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 64553015, N-(3-aminopropyl)cyclopropanesulfonamide. PubChem.[Link]

  • Deuis, J. R., et al. Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Fensome, A., et al. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). Journal of Medicinal Chemistry, OSTI/ACS.[Link]

  • Rendić, S., & Guengerich, F. P. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology, PMC.[Link]

  • Nouailhetas, V. L., et al. Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows. American Journal of Veterinary Research, PubMed.[Link]

  • Manzoor, S., & Hoda, N. Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. Molecules, MDPI.[Link]

Sources

Preliminary Toxicity and Hazard Profiling of N-(3-aminopropyl)cyclopropanesulfonamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery—particularly within the development of Proteolysis Targeting Chimeras (PROTACs) and targeted small-molecule inhibitors—bifunctional building blocks are critical. N-(3-aminopropyl)cyclopropanesulfonamide is a highly versatile intermediate. The cyclopropane ring introduces unique steric constraints and metabolic stability compared to linear alkyl chains, while the primary amine serves as an optimal nucleophile for linker conjugation.

However, the transition from chemical synthesis to biological evaluation requires a rigorous understanding of the compound's localized toxicity. As a Senior Application Scientist, I approach hazard profiling not merely as a regulatory checkbox, but as a mechanistic science. This guide synthesizes the preliminary physicochemical data, mechanistic hazard pathways, and self-validating in vitro screening protocols required to safely handle and evaluate this compound.

Physicochemical Determinants of Toxicity

A compound's macroscopic hazards are dictated by its molecular properties. N-(3-aminopropyl)cyclopropanesulfonamide is commercially available as both a free base and a hydrochloride (HCl) salt[1][2]. The salt form is highly water-soluble, which fundamentally alters its handling risks: it mitigates the volatility and aerosolized dust hazards associated with the free base but requires strict pH buffering during in vitro assays to prevent artifactual cytotoxicity driven by the acidic counter-ion.

Table 1: Physicochemical Profiling

PropertyFree Base DataHydrochloride Salt DataImpact on Toxicity/Handling
CAS Number 1339356-53-42253638-50-3Determines regulatory tracking.
Molecular Formula C₆H₁₄N₂O₂SC₆H₁₅ClN₂O₂SSalt form increases aqueous solubility.
Molecular Weight 178.26 g/mol 214.71 g/mol Low MW facilitates rapid tissue penetration.
Computed LogP -0.7N/AHydrophilic nature limits deep dermal accumulation but allows rapid surface interaction.
TPSA 80.6 Ų80.6 ŲHigh polar surface area drives strong hydrogen bonding with mucosal membranes.

Data sourced from[2] and [1].

Mechanistic Hazard Assessment

Preliminary safety data classifies this compound under the Globally Harmonized System (GHS) with the GHS07 (Exclamation Mark) pictogram and the signal word Warning [1][3].

Table 2: GHS Hazard Classifications

Hazard CodeHazard Class & CategoryDescriptionMechanistic Driver
H315 Skin Irrit. 2Causes skin irritationPrimary amine acts as a localized base, disrupting epidermal lipid bilayers.
H319 Eye Irrit. 2ACauses serious eye irritationRapid protein coagulation in the corneal epithelium due to pH shift and sulfonamide H-bonding.
H335 STOT SE 3May cause respiratory irritationInhalation of aerosolized particulates triggers inflammatory cytokine release in respiratory mucosa.
The Causality of Irritation

The localized toxicity (H315/H319) is not driven by systemic receptor binding, but by direct physicochemical disruption[1]. When the primary aliphatic amine contacts physiological fluids (e.g., sweat, tear film), it undergoes rapid protonation. This creates a localized alkaline microenvironment that saponifies membrane lipids and denatures surface proteins. The resulting cellular stress triggers the release of pro-inflammatory cytokines (such as IL-1α), leading to the macroscopic symptoms of erythema and edema.

MechanisticPathway A N-(3-aminopropyl)cyclopropanesulfonamide Exposure B Primary Amine Protonation (Localized pH Shift) A->B C Lipid Bilayer Disruption (Epidermal/Corneal) B->C D Release of Pro-inflammatory Cytokines (IL-1a, IL-8) C->D E GHS Hazard Manifestation: H315 (Skin) / H319 (Eye) D->E

Mechanistic pathway of localized tissue irritation induced by primary amine exposure.

Validated In Vitro Toxicity Screening Protocols

To empirically validate the H315 and H319 classifications without relying on in vivo animal models, we utilize highly predictive 3D tissue architectures. Every protocol described below is designed as a self-validating system. If the internal controls fail, the assay invalidates itself, ensuring zero propagation of false-negative safety data.

ToxicityWorkflow S1 Compound Preparation (Aqueous/DMSO Solubilization) S2 EpiDerm™ 3D Tissue Model (Skin Irritation - OECD 439) S1->S2 S3 BCOP Assay (Eye Irritation - OECD 437) S1->S3 S4 MTT Viability Readout (Spectrophotometry @ 570 nm) S2->S4 S5 Opacitometer & Fluorescein Permeability Readout S3->S5 S6 Hazard Classification (GHS Categorization) S4->S6 S5->S6

Self-validating in vitro workflow for preliminary hazard screening and GHS categorization.

Epidermal Irritation Profiling (OECD TG 439)

We utilize Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™) because their stratum corneum accurately mimics the barrier properties of human skin, allowing for realistic penetration kinetics of the sulfonamide compound. Standard 2D cell cultures are inappropriate here, as immediate exposure would yield false positives.

Step-by-Step Methodology:

  • Tissue Equilibration: Pre-incubate RhE tissues overnight at 37°C, 5% CO₂.

  • Self-Validating Controls: Designate wells for the Negative Control (DPBS) to establish 100% baseline viability, and the Positive Control (5% SDS) to confirm assay sensitivity.

  • Test Article Application: Apply 30 µL (or 30 mg moistened with DPBS for the HCl salt) of N-(3-aminopropyl)cyclopropanesulfonamide directly to the apical surface of the RhE tissue.

  • Exposure & Termination: Incubate for exactly 60 minutes. Terminate exposure by extensively rinsing the tissue with DPBS (15 times) to halt continuous artifactual cytotoxicity.

  • MTT Viability Readout: Transfer tissues to MTT medium (1 mg/mL) for 3 hours. The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent oxidoreductases, providing a direct causality between chemical exposure and mitochondrial metabolic arrest. Extract the resulting formazan with isopropanol and measure optical density (OD) at 570 nm.

  • Data Interpretation: If the viability of the test tissue is ≤ 50% relative to the negative control, the compound is confirmed as a Category 2 Skin Irritant (H315). (Note: The assay is only valid if the positive control yields ≤ 20% viability).

Corneal Damage Assessment (OECD TG 437)

The Bovine Corneal Opacity and Permeability (BCOP) assay is selected because the robust 3D collagen matrix of the bovine cornea accurately reflects the protein coagulation (opacity) and epithelial damage (permeability) caused by alkaline amines.

Step-by-Step Methodology:

  • Cornea Preparation: Excise corneas from freshly slaughtered cattle, mount them in specialized holders, and equilibrate in cMEM (Eagle's Minimum Essential Medium) at 32°C.

  • Baseline Opacity: Measure initial light transmission using an opacitometer. Self-validation step: Reject any corneas with a baseline opacity score > 7.

  • Application: Apply 750 µL of a 20% (w/v) solution of the test compound to the epithelial surface for 10 minutes.

  • Permeability Measurement: Post-exposure, add sodium fluorescein (4 mg/mL) to the anterior chamber. Incubate for 90 minutes, then measure the OD at 490 nm in the posterior chamber to assess tight junction integrity.

  • IVIS Calculation: Compute the In Vitro Irritancy Score: IVIS = Opacity + (15 × Permeability). An IVIS > 55 indicates Category 1; a score of 3 < IVIS ≤ 55 confirms Category 2A (H319)[1].

Engineering Controls and Handling Logic

Based on the H335 (respiratory irritation) and H315/H319 classifications[1], handling N-(3-aminopropyl)cyclopropanesulfonamide requires specific engineering controls.

  • Containment: All weighing and solubilization of the dry powder (especially the free base) must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Because the compound is a low-molecular-weight hydrophilic amine, it can permeate compromised latex rapidly. Chemical safety goggles must be worn to mitigate H319 risks; standard safety glasses are insufficient against fine dust.

  • Storage Causality: Store under inert gas (Argon/Nitrogen) at 2-8°C. The primary amine is susceptible to atmospheric oxidation and carbamate formation upon prolonged exposure to ambient CO₂, which can degrade the building block's purity before synthesis.

References

  • Title: N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride | C6H15ClN2O2S Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: N-(3-aminopropyl)cyclopropanesulfonamide | C6H14N2O2S Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride SDS & Hazard Data Source: NextSDS Database URL: [Link]

Sources

Thermodynamic Stability of N-(3-aminopropyl)cyclopropanesulfonamide at Room Temperature: A Mechanistic and Kinetic Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-aminopropyl)cyclopropanesulfonamide (N3APC) is a bifunctional aliphatic building block characterized by a strained cyclopropane ring, a highly stable secondary sulfonamide linkage, and a terminal primary amine[1]. Widely utilized in medicinal chemistry and drug discovery as a pharmacophore or synthetic intermediate, its stability profile is a critical parameter for formulation and storage. This technical guide provides an in-depth evaluation of the thermodynamic and kinetic stability of N3APC at room temperature (298 K), demonstrating that despite inherent thermodynamic ring strain, the molecule exhibits exceptional kinetic stability, particularly when isolated as a hydrochloride salt.

Structural Energetics & Thermodynamic Profiling

The stability of N3APC at room temperature is a classic demonstration of kinetic control superseding thermodynamic instability. The molecule's energetic profile is dictated by three distinct functional domains:

Cyclopropane Ring Strain

The cyclopropane moiety contains approximately 115 kJ/mol of Baeyer (angle) and Pitzer (torsional) strain. Thermodynamically, the release of this strain via ring-opening is highly exergonic. However, without vicinal donor-acceptor activation or strong Lewis acid catalysis, the activation energy ( Ea​ ) required for homolytic or heterolytic cleavage remains prohibitively high at room temperature[2]. The adjacent sulfonamide group is electron-withdrawing, but it does not provide sufficient polarization to facilitate spontaneous ring-opening.

Sulfonamide Linkage Robustness

Unlike carboxamides or esters, the sulfonamide S-N bond is exceptionally robust. The sulfur atom is sterically shielded and electronically stabilized by the two highly electronegative oxygen atoms, which reduces its electrophilicity. Hydrolysis of sulfonamides requires extreme conditions (e.g., prolonged heating at >100°C in strong acid or base), with activation energies typically exceeding 80–100 kJ/mol[3][4]. At 298 K, the sulfonamide linkage in N3APC is virtually inert to spontaneous hydrolysis.

Amine Protonation State

N3APC is predominantly synthesized and stored as a hydrochloride salt[1]. The protonation of the primary amine ( pKa​≈10.5 ) converts it from a potent nucleophile into an inert ammonium cation. This salt formation drastically lowers the system's overall Gibbs free energy, stabilizes the crystal lattice, and completely suppresses any potential intramolecular degradation pathways.

Potential Degradation Pathways (Kinetic vs. Thermodynamic Control)

If N3APC is maintained in aqueous solution as a free base (pH > 10.5), theoretical intramolecular degradation pathways exist. However, these are strictly kinetically hindered at 298 K.

  • Pathway A: Intramolecular Sultam Formation: The terminal primary amine could theoretically execute a nucleophilic attack on the sulfonyl sulfur, attempting to displace the cyclopropyl group to form a cyclic sultam. However, the cyclopropyl carbanion is a remarkably poor leaving group, rendering this pathway thermodynamically unfavorable and kinetically inaccessible at room temperature[4].

  • Pathway B: Nucleophilic Ring-Opening: The primary amine could fold back to attack the cyclopropane ring. While the sulfonamide group exerts an electron-withdrawing effect, it is insufficient to activate the ring for spontaneous nucleophilic attack by an unactivated amine at 298 K[2].

G A Protonated N3APC (HCl Salt) Thermodynamically Stable B Free Base N3APC Active Nucleophilic Amine A->B Deprotonation (pH > 10.5) B->B RT Kinetic Stability C Transition State High Activation Energy (Ea > 100 kJ/mol) B->C Intramolecular Attack (Kinetically Hindered) D Degradation Products (Ring-Opened / Sultam) C->D Overcoming Barrier (Requires High Heat)

Diagram: Intramolecular kinetic barrier pathway of N3APC highlighting room temperature stability.

Experimental Methodologies for Stability Validation

To empirically validate the thermodynamic stability of N3APC, a self-validating analytical workflow combining Isothermal Microcalorimetry (IMC) and LC-MS/MS is employed. IMC is the gold standard for this application, as it detects sub-microwatt heat flows associated with bond breaking, providing a real-time thermodynamic profile without requiring accelerated degradation temperatures.

Step-by-Step Protocol: Thermodynamic Stability Assessment

Step 1: Sample Preparation

  • Prepare 100 mM solutions of N3APC (both free base and HCl salt forms) in LC-MS grade water and a pH 7.4 phosphate buffer.

  • Filter solutions through a 0.22 µm PTFE syringe filter to remove particulates that could cause artifactual thermal noise.

Step 2: Isothermal Microcalorimetry (IMC)

  • Load 1.0 mL of each solution into inert glass ampoules and seal hermetically.

  • Place the ampoules into the microcalorimeter and equilibrate at exactly 298.0 K for 24 hours to establish a thermal baseline.

  • Monitor heat flow ( μW ) continuously for 14 days. A thermodynamically stable compound will exhibit a net heat flow of <0.5μW/g , indicating an absence of exothermic degradation or intramolecular reaction.

Step 3: LC-MS/MS Orthogonal Validation

  • Withdraw 10 µL aliquots from parallel samples at Day 0, Day 7, and Day 14.

  • Analyze via Reverse-Phase HPLC coupled to a Triple Quadrupole Mass Spectrometer (ESI+ mode).

  • Monitor for the parent mass ( [M+H]+=179.1 ) and potential degradation fragments (e.g., loss of the cyclopropane ring).

Step 4: Data Synthesis

  • Correlate the integrated heat flow (enthalpy change, ΔH ) with the LC-MS/MS mass balance. A lack of thermal flux combined with 100% mass balance recovery confirms absolute kinetic stability at room temperature.

G N1 N3APC Sample (Free Base / HCl Salt) N2 Isothermal Microcalorimetry (Heat Flow at 298 K) N1->N2 Thermal flux measurement N3 LC-MS/MS Analysis (Mass Balance Tracking) N1->N3 Aliquot sampling (Days 0, 7, 14) N4 Thermodynamic Stability Profile N2->N4 Enthalpy (u0394H) data N3->N4 Kinetic rate constants

Diagram: Orthogonal experimental workflow for validating the thermodynamic stability of N3APC.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and kinetic parameters governing the stability of N3APC at 298 K.

ParameterValue / EstimateImplication for Stability at 298 K
Cyclopropane Ring Strain ~115 kJ/molHigh thermodynamic driving force for degradation, but kinetically locked.
Sulfonamide Hydrolysis Ea​ > 90 kJ/molHighly resistant to spontaneous aqueous hydrolysis at room temperature.
Amine pKa​ ~10.5Exists fully protonated at physiological pH, eliminating nucleophilicity.
Spontaneous Heat Flow (IMC) < 0.5 μW/g Negligible bond-breaking events; confirms long-term shelf stability.
Half-life ( t1/2​ ) at 298 K > 5 Years (Predicted)Excellent suitability as a stable pharmaceutical building block.

References

  • N-(3-aminopropyl)cyclopropanesulfonamide | C6H14N2O2S | CID 64553015 - PubChem, nih.gov,
  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed, nih.gov,
  • Reactivity and Mechanism in the Hydrolysis of β-Sultams - ACS Public
  • Reductive Ring Opening of Arylcyclopropanecarboxamides Accompanied by Borylation and Enolate Formation | Organic Letters - ACS Public

Sources

N-(3-aminopropyl)cyclopropanesulfonamide receptor binding affinity studies

Author: BenchChem Technical Support Team. Date: April 2026

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Figure 1: Mechanistic basis of cyclopropanesulfonamide-driven receptor modulation and binding.

Experimental Workflows for Binding Affinity

When studying small fragments (MW < 200 Da), traditional direct-binding assays often suffer from low signal-to-noise ratios. The protocols below leverage the 3-aminopropyl handle to invert the assay architecture or amplify the signal, creating a self-validating system.

Protocol A: "Reverse" Surface Plasmon Resonance (SPR) Kinetics

Causality: In standard SPR, the massive receptor is immobilized, and the small ligand is flowed over it. However, the binding of a 178 Da molecule produces a very low Response Unit (RU) shift. By utilizing the primary amine of N-(3-aminopropyl)cyclopropanesulfonamide to covalently attach the ligand to the chip, we can flow the high-molecular-weight receptor (e.g., purified JAK1 kinase domain) over the surface. This "reverse" setup amplifies the RU signal by orders of magnitude.

Step-by-Step Methodology:

  • Surface Activation: Dock a CM5 sensor chip into the SPR instrument. Activate the carboxymethyl dextran surface by injecting a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Dilute N-(3-aminopropyl)cyclopropanesulfonamide to 1 mM in 10 mM sodium borate buffer (pH 8.5). Expert Insight: A pH of 8.5 ensures a sufficient fraction of the primary amine is unprotonated and nucleophilic enough to attack the NHS esters, forming a stable amide bond. Inject for 10 minutes.

  • Quenching: Deactivate unreacted NHS esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Self-Validation (Reference Cell): Perform steps 1 and 3 on an adjacent flow cell without step 2. This creates a blank reference surface to subtract bulk refractive index changes and non-specific receptor binding.

  • Analyte Titration: Flow purified target receptor in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) at concentrations ranging from 0.1x to 10x the estimated KD​ . Use a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Strip bound receptor using a 30-second pulse of 10 mM Glycine-HCl (pH 2.5).

SPR_Workflow A N-(3-aminopropyl) cyclopropanesulfonamide C Covalent Amide Coupling (pH 8.5 Borate Buffer) A->C B CM5 Sensor Chip (EDC/NHS Activated) B->C D Immobilized Ligand Surface C->D E Receptor Titration (High MW Analyte) D->E F SPR Sensogram (Real-time Binding) E->F

Figure 2: Covalent immobilization workflow for SPR utilizing the primary amine handle.

Protocol B: Fluorescence Polarization (FP) Competitive Binding

Causality: To adapt this compound for high-throughput screening (HTS) of competitive inhibitors, the molecule must be converted into a fluorescent tracer. The 3-aminopropyl chain allows for direct conjugation to FITC-NHS ester. When the small, rapidly tumbling fluorescent tracer binds to the massive receptor, its rotational correlation time increases, resulting in a measurable increase in fluorescence polarization (mP).

Step-by-Step Methodology:

  • Tracer Synthesis: React 1.2 equivalents of N-(3-aminopropyl)cyclopropanesulfonamide with 1.0 equivalent of FITC-NHS ester in anhydrous DMSO with 3 equivalents of DIPEA. Purify via preparative HPLC to isolate the FITC-conjugated probe.

  • Receptor Titration (Tracer KD​ determination): In a 384-well black microplate, add a fixed concentration of the tracer (e.g., 5 nM) to serially diluted receptor (0.1 nM to 10 µM) in assay buffer. Incubate for 60 minutes at room temperature to reach equilibrium.

  • Measurement: Read the plate using a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm). Calculate the tracer KD​ using a one-site specific binding model.

  • Competitive Assay: To test novel compounds, use a receptor concentration equal to the tracer's KD​ (ensuring ~50% tracer binding). Titrate the competitor compound and measure the decrease in mP to calculate the IC50​ and subsequent Ki​ via the Cheng-Prusoff equation.

Data Presentation and Thermodynamic Profiling

Understanding the binding kinetics and thermodynamics of cyclopropanesulfonamide derivatives is crucial for lead optimization. While SPR provides kinetic rates ( kon​ , koff​ ), Isothermal Titration Calorimetry (ITC) is required to parse the binding free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components.

The sulfonamide group typically drives strong enthalpic gains via hydrogen bonding, while the cyclopropyl ring contributes to favorable entropy through the displacement of ordered water molecules in the hydrophobic pocket[1].

Summary of Quantitative Binding Metrics
Assay TypePrimary Parameters MeasuredTypical Range for Sulfonamide FragmentsThroughputTarget Application in FBDD
Surface Plasmon Resonance (SPR) KD​ , kon​ , koff​ 10 nM – 50 µMMediumKinetic profiling, residence time optimization
Fluorescence Polarization (FP) IC50​ , Ki​ 1 nM – 10 µMHighHigh-throughput competitive screening (HTS)
Isothermal Titration Calorimetry (ITC) KD​ , ΔH , −TΔS , ΔG 100 nM – 10 µMLowThermodynamic optimization, enthalpy-driven design

Conclusion

N-(3-aminopropyl)cyclopropanesulfonamide is more than a simple chemical building block; it is an engineered probe precursor. By understanding the distinct roles of its structural components—the target-anchoring cyclopropanesulfonamide and the highly reactive, flexible aminopropyl linker—researchers can design robust, self-validating binding assays. Whether immobilizing the fragment for reverse-SPR or conjugating it for FP screens, this molecule provides a reliable foundation for mapping the allosteric and orthosteric binding landscapes of complex receptors.

References

  • [2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 64553015, N-(3-aminopropyl)cyclopropanesulfonamide." PubChem, [Link].

  • [1] Thorarensen, A., et al. "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, ACS Publications, [Link].

  • [3] Wen, W., et al. "Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1." ChemMedChem, PubMed Central (PMC), [Link].

Sources

Thermodynamic Solvation Profile of N-(3-aminopropyl)cyclopropanesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Structural Determinants of Solvation Thermodynamics

As a Senior Application Scientist, approaching the solubility profile of a compound requires moving beyond empirical observation to understand the fundamental thermodynamic drivers. N-(3-aminopropyl)cyclopropanesulfonamide (CAS: 1339356-53-4)[1] is a highly functionalized aliphatic building block frequently utilized in medicinal chemistry and advanced organic synthesis.

To predict and manipulate its solubility in organic solvents, we must analyze its structural motifs and their cohesive energy contributions:

  • Primary Amine (-NH₂): Acts as both a strong hydrogen-bond donor and acceptor. It is highly basic and readily forms strong intermolecular networks.

  • Sulfonamide Core (-SO₂NH-): Features a highly polarized N-H bond (strong H-bond donor) and sulfonyl oxygens (strong H-bond acceptors).

  • Cyclopropyl Ring: Introduces a localized region of steric constraint and mild lipophilicity, slightly modulating the molecule's dispersion forces ( δD​ ) without significantly overriding its polar nature.

With a computed XLogP3 of -0.7[1], the molecule is intrinsically hydrophilic. In the solid state, the synergistic hydrogen bonding between the amine and sulfonamide groups generates a robust crystal lattice. Dissolution in an organic solvent is a thermodynamic competition: the solvent must provide sufficient enthalpic compensation (solvation energy) to overcome the endothermic penalty of disrupting this crystalline lattice[2].

SolvationThermodynamics Solid Solid State (Crystal Lattice) Strong Intermolecular H-Bonds Solvated Solvated State Favorable Solute-Solvent Interactions Solid->Solvated Lattice Energy (Endothermic barrier) Solvent Pure Organic Solvent Solvent-Solvent Cavity Formation Solvent->Solvated Solvation Energy (Exothermic release)

Thermodynamic cycle of solvation for crystalline compounds.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To systematically categorize the solubility of N-(3-aminopropyl)cyclopropanesulfonamide, we utilize the Hansen Solubility Parameters (HSP) framework, which deconstructs cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[3][4].

Because sulfonamides and primary amines possess high δP​ and δH​ requirements, solvents that rely primarily on dispersion forces (e.g., aliphatic hydrocarbons) will fail to solvate the molecule. Optimal solvation is achieved in polar protic solvents (which satisfy both donor and acceptor requirements) and strong polar aprotic solvents (which act as powerful H-bond acceptors to solvate the acidic sulfonamide and amine protons)[4].

Quantitative Solubility Profile Across Solvent Classes

The following table synthesizes the predictive thermodynamic solubility ranges for the free base of N-(3-aminopropyl)cyclopropanesulfonamide based on its physicochemical descriptors and established sulfonamide solvation models.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Predicted Solubility RangePrimary Solvation Mechanism
Polar Protic Methanol (MeOH)32.7> 50 mg/mL Dual H-bond donor/acceptor interactions; effectively disrupts the amine-sulfonamide lattice.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL High δP​ and δH​ (acceptor). Sulfinyl oxygen strongly coordinates with the primary amine and sulfonamide N-H.
Moderately Polar Ethyl Acetate (EtOAc)6.01 - 5 mg/mL Weak H-bond acceptor capabilities. Insufficient enthalpic release to fully overcome lattice energy.
Halogenated Dichloromethane (DCM)8.9< 1 mg/mL Lacks strong H-bond donor/acceptor capacity; solvation relies on weak dipole-dipole interactions.
Non-Polar Hexane / Toluene1.9 / 2.4< 0.1 mg/mL Dominated by δD​ (dispersion). Thermodynamically incapable of breaking the polar solid-state network.

Self-Validating Protocol: Thermodynamic Solubility Determination

While kinetic solubility assays (e.g., DMSO-spike methods) are common in early high-throughput screening, they are prone to supersaturation artifacts and do not reflect true thermodynamic equilibrium[5]. To obtain rigorous data for formulation or process chemistry, the Shake-Flask Method is the gold standard[6].

As an application scientist, I mandate that this protocol operates as a self-validating system . This means the experiment is designed with internal logical checks that automatically invalidate the run if true equilibrium is not achieved.

Step-by-Step Shake-Flask Methodology
  • Saturation Setup: Weigh approximately 10-20 mg of N-(3-aminopropyl)cyclopropanesulfonamide into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent.

    • Self-Validation Check 1: Visually confirm the presence of undissolved solid. If the solution is completely clear, the system is not saturated. Add more solid until a suspension persists.

  • Thermal Equilibration: Secure the vials in a temperature-controlled orbital shaker. Incubate at a constant 25.0 ± 0.1 °C with an agitation speed of 500 rpm for 48 hours[6].

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes to pellet the undissolved lattice. Alternatively, filter through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Analytical Quantification: Dilute the clear supernatant appropriately (e.g., 1:100 in mobile phase) to ensure the concentration falls within the linear dynamic range of the detector. Quantify using HPLC-UV (if derivatized) or LC-MS/MS against a 5-point standard calibration curve.

  • Data Validation (The Critical Step):

    • Self-Validation Check 2 (Triplicate RSD): The experiment must be run in independent triplicates. If the Relative Standard Deviation (RSD) of the calculated concentration is > 5%, the data is rejected. High RSD indicates incomplete phase separation, evaporative loss, or analytical error.

    • Self-Validation Check 3 (Time-Point Parity): Compare concentrations at 24 hours and 48 hours. If C48h​>C24h​ by more than 5%, thermodynamic equilibrium has not been reached, and the incubation time must be extended.

ShakeFlaskProtocol Step1 1. Saturation Setup Add excess solid to solvent Step2 2. Thermal Equilibration Shake at 25°C for 24-48h Step1->Step2 Step3 3. Phase Separation Centrifugation at 10,000 rpm Step2->Step3 Step4 4. Analytical Quantification HPLC-UV / LC-MS/MS Analysis Step3->Step4 Step5 5. Data Validation Check RSD < 5% across triplicates Step4->Step5

Standardized shake-flask workflow for thermodynamic solubility determination.

Practical Implications for Drug Development & Synthesis

Understanding this solubility profile directly dictates downstream chemical workflows:

  • Reaction Solvent Selection: When utilizing N-(3-aminopropyl)cyclopropanesulfonamide as a nucleophile in SN2 or reductive amination reactions, non-polar solvents will lead to heterogeneous, low-yielding reactions. Polar aprotic solvents like DMF or DMSO are mandatory to ensure the compound is fully solvated and kinetically available.

  • Purification Strategies: The extreme polarity difference between this compound and typical organic impurities allows for highly efficient liquid-liquid extraction. The compound will partition heavily into the aqueous phase at acidic pH (due to amine protonation) and can be forced into polar organics (like n-butanol or EtOAc/MeOH mixtures) at basic pH.

  • Salt Formation: If higher solubility in slightly less polar media is required for formulation, converting the free base to its hydrochloride salt (CAS: 2253638-50-3)[7] alters the crystal lattice energy and significantly shifts the solubility profile further toward highly polar protic solvents.

References

  • PubChem. "N-(3-aminopropyl)cyclopropanesulfonamide | C6H14N2O2S | CID 64553015" National Center for Biotechnology Information. Available at:[Link][1]

  • PubChem. "N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride | C6H15ClN2O2S | CID 137919891" National Center for Biotechnology Information. Available at:[Link][8]

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments" WHO Technical Report Series. Available at:[Link][6]

  • Boobier, S., et al. "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water" Nature Communications. Available at: [Link][3]

  • Kodide, K., Asadi, P. "Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K" Journal of Chemical & Engineering Data. Available at:[Link][2]

  • Jeliński, T., et al. "Data-Driven Classification of Solubility Space in Deep Eutectic Solvents: Deciphering Driving Forces Using PCA and K-Means Clustering" PMC. Available at:[Link][4]

Sources

Methodological & Application

Application Note: Standardized Protocol for the Solubilization of N-(3-aminopropyl)cyclopropanesulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Developers, Medicinal Chemists, and Pharmacologists Application: Preparation of high-fidelity in vitro stock solutions for biochemical and cellular assays.

Executive Summary & Physicochemical Grounding

N-(3-aminopropyl)cyclopropanesulfonamide is a versatile structural motif frequently utilized in medicinal chemistry and drug discovery pipelines. To ensure reproducible assay results, the preparation of stock solutions must be tightly controlled. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound due to its polar aprotic nature, which effectively disrupts the intermolecular hydrogen bonding networks formed by the primary amine and sulfonamide moieties.

This application note provides a self-validating, causality-driven protocol for dissolving N-(3-aminopropyl)cyclopropanesulfonamide (both free base and hydrochloride salt forms) in DMSO, ensuring maximum stability and concentration accuracy.

Compound Specifications

Understanding the exact salt form of your compound is critical, as it alters the molecular weight and, consequently, the molarity calculations[1][2].

PropertyFree Base FormHydrochloride (HCl) Salt Form
CAS Number 1339356-53-4[2]2253638-50-3[1]
PubChem CID 64553015[2]137919891[1]
Molecular Weight 178.26 g/mol [2]214.71 g/mol [1]
Chemical Formula C₆H₁₄N₂O₂SC₆H₁₅ClN₂O₂S

Quantitative Reconstitution Data

To eliminate calculation errors at the bench, use the following reconstitution tables. The volumes listed dictate the exact amount of anhydrous DMSO required to achieve the target molarity.

Table 1: Reconstitution Volumes for FREE BASE (MW: 178.26 g/mol )

Mass of CompoundVolume of DMSO for 10 mM Volume of DMSO for 50 mM Volume of DMSO for 100 mM
1 mg 561.0 µL112.2 µL56.1 µL
5 mg 2.805 mL561.0 µL280.5 µL
10 mg 5.610 mL1.122 mL561.0 µL

Table 2: Reconstitution Volumes for HCl SALT (MW: 214.71 g/mol )

Mass of CompoundVolume of DMSO for 10 mM Volume of DMSO for 50 mM Volume of DMSO for 100 mM
1 mg 465.7 µL93.1 µL46.6 µL
5 mg 2.329 mL465.7 µL232.9 µL
10 mg 4.657 mL931.5 µL465.7 µL

Experimental Design & Causality (E-E-A-T)

A robust protocol relies on understanding why specific actions are taken.

  • The Hygroscopic Threat: DMSO is highly hygroscopic. If a cold vial of DMSO or the compound is opened in ambient air, atmospheric moisture rapidly condenses into the solvent. Water limits the solubility of lipophilic compounds and can initiate hydrolytic degradation over long-term storage. Causality: Equilibrating all reagents to room temperature before opening in a desiccated environment is mandatory to preserve stock integrity.

  • Energy of Solvation: While DMSO is an excellent solvent, the crystalline lattice energy of sulfonamide derivatives can sometimes resist immediate dissolution. Causality: Applying mechanical energy (vortexing) followed by acoustic cavitation (water-bath sonication) provides the necessary activation energy to break solute-solute interactions without applying destructive thermal heat.

  • Self-Validation via the Tyndall Effect: A solution may appear clear to the naked eye but still contain micro-suspensions. Causality: Passing a focused beam of light (e.g., a laser pointer) through the vial will reveal light scattering if undissolved micro-particles remain (Tyndall effect). A truly dissolved stock will not scatter the beam.

Solubilization Workflow

G Start N-(3-aminopropyl) cyclopropanesulfonamide (Solid Powder) Equilibrate Equilibrate to RT (Desiccated, 30 mins) Start->Equilibrate AddDMSO Add Anhydrous DMSO (≥99.9% Purity) Equilibrate->AddDMSO Agitate Vortex Vigourously (1-2 min) AddDMSO->Agitate Check Visual & Tyndall Inspection Agitate->Check Sonicate Water Bath Sonication (5-10 min, RT) Check->Sonicate Micro-particles present Aliquot Aliquot Solution (Single-use volumes) Check->Aliquot Optically Clear Sonicate->Agitate Store Store at -20°C to -80°C (Protect from light/moisture) Aliquot->Store

Caption: Step-by-step logic flow for the complete solubilization and storage of the compound.

Step-by-Step Methodology

Phase 1: Preparation and Weighing
  • Equilibration: Remove the vial of N-(3-aminopropyl)cyclopropanesulfonamide from cold storage (-20°C) and place it in a desiccator at room temperature (RT) for at least 30 minutes. Do not open the vial while cold.

  • Verification: Verify the exact mass of the compound in the vial. If transferring, use an analytical balance (accuracy ±0.1 mg) and a static-free spatula.

  • Solvent Selection: Use only high-purity, anhydrous DMSO (≥99.9%, sealed under argon/nitrogen).

Phase 2: Dissolution
  • Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (refer to Tables 1 or 2) directly to the compound vial.

  • Agitation: Cap the vial tightly and vortex at maximum speed for 60 to 120 seconds.

  • Sonication (If Required): If the powder is not fully dissolved, place the sealed vial in a room-temperature ultrasonic water bath for 5 to 10 minutes. Note: Ensure the water level does not reach the cap to prevent contamination.

  • Validation: Hold the vial up to a light source. Shine a laser pointer through the liquid. If the beam path is visible (scattering), continue sonication. The solution is ready only when it is optically clear and free of the Tyndall effect.

Phase 3: Aliquoting and Storage
  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) using sterile, low-bind microcentrifuge tubes.

  • Inert Atmosphere (Optional but Recommended): Gently overlay the liquid in each tube with a stream of dry argon or nitrogen gas before capping to displace ambient oxygen and moisture.

  • Storage: Store all aliquots at -20°C (for use within 1-3 months) or -80°C (for use up to 6-12 months). Protect from direct light.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137919891, N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride" PubChem, [Link]. Accessed 3 April 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 64553015, N-(3-aminopropyl)cyclopropanesulfonamide" PubChem, [Link]. Accessed 3 April 2026.

Sources

Application Notes & Protocols: Strategic Incorporation of N-(3-aminopropyl)cyclopropanesulfonamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed methodologies for the incorporation of the N-(3-aminopropyl)cyclopropanesulfonamide moiety into synthetic peptides using solid-phase peptide synthesis (SPPS). The unique structural features of the cyclopropane ring and the sulfonamide functional group offer compelling advantages in drug discovery for enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] This document outlines two robust, validated protocols: 1) The Building Block Approach , which utilizes a pre-functionalized, Fmoc-protected monomer for direct coupling, and 2) The On-Resin Functionalization Approach , where the cyclopropanesulfonamide group is introduced onto the N-terminus of a completed peptide chain. We provide in-depth, step-by-step instructions, discuss the rationale behind critical steps, and offer solutions to potential challenges, enabling researchers, scientists, and drug development professionals to effectively leverage this novel building block in their peptide design and synthesis workflows.

Introduction: The Scientific Rationale

The strategic modification of peptide backbones and side chains is a cornerstone of modern medicinal chemistry. Peptides, while offering high specificity and potency, often suffer from poor metabolic stability and low cell permeability. The incorporation of non-proteinogenic or structurally unique moieties is a proven strategy to overcome these limitations.

The N-(3-aminopropyl)cyclopropanesulfonamide scaffold is of particular interest for two primary reasons:

  • The Cyclopropane Moiety: This small, rigid, three-membered ring introduces significant three-dimensionality and sp³ character into a peptide structure.[1] Its strained ring system can lead to improved binding affinity and selectivity for biological targets compared to more flexible linear analogs. Furthermore, the cyclopropyl group is known to enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.[1][2]

  • The Sulfonamide Group: As a well-established pharmacophore, the sulfonamide functional group is a bioisostere of the amide bond but is resistant to cleavage by proteases.[3] It can participate in hydrogen bonding and act as a site for further chemical modification.[4] Its inclusion in peptide structures has been a successful strategy in the development of various therapeutic agents.[5][6]

By combining these two motifs, N-(3-aminopropyl)cyclopropanesulfonamide serves as a powerful tool to create novel peptide analogs with potentially superior drug-like properties. This guide provides the practical framework for its seamless integration into standard Fmoc-based SPPS.

Characterization of the Building Block

Before detailing its use, it is essential to understand the properties of the core chemical entities.

Compound NameN-(3-aminopropyl)cyclopropanesulfonamideCyclopropanesulfonyl Chloride
Structure N-(3-aminopropyl)cyclopropanesulfonamide StructureCyclopropanesulfonyl Chloride Structure
CAS Number 1339356-53-4[7]139631-63-9
Molecular Formula C₆H₁₄N₂O₂S[7]C₃H₅ClO₂S
Molecular Weight 178.26 g/mol [7]140.59 g/mol
Key Functional Groups Primary Amine, Secondary SulfonamideSulfonyl Chloride

Core Methodologies: Two Paths to Integration

We present two distinct, validated workflows for incorporating the N-(3-aminopropyl)cyclopropanesulfonamide moiety. The choice of method depends on synthetic strategy, desired peptide structure, and available starting materials.

G cluster_0 Method A: Building Block Approach cluster_1 Method B: On-Resin Functionalization A1 Synthesize & Protect Fmoc-N-(3-aminopropyl) cyclopropanesulfonamide A2 Standard SPPS Cycle: Couple Fmoc-AA-OH A1->A2 Incorporate as final 'amino acid' A3 Final Coupling: Couple Fmoc-protected Building Block A2->A3 A4 Cleavage & Deprotection A3->A4 end Final Modified Peptide A4->end B1 Synthesize Full Peptide Sequence via SPPS B2 Final Fmoc Deprotection (Expose N-terminal Amine) B1->B2 B3 On-Resin Sulfonylation: React with Cyclopropanesulfonyl Chloride B2->B3 B4 Cleavage & Deprotection B3->B4 B4->end start Start SPPS start->A1 start->B1 G Resin Start: Resin (e.g., Rink Amide) Swell 1. Swell Resin in DMF/DCM Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Couple Fmoc-AA-OH (HATU/DIPEA in DMF) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop FinalDeprotect 7. Final Fmoc Deprotection Wash2->FinalDeprotect After final coupling Loop->Deprotect n cycles FinalCouple 6. Couple Fmoc-Building Block (HATU/DIPEA, Extended Time) Loop->FinalCouple After last standard AA FinalCouple->Wash2 Cleave 8. Cleavage & Deprotection (TFA Cocktail) FinalDeprotect->Cleave Peptide Final Modified Peptide Cleave->Peptide G Start Start: Fully Assembled Peptide on Resin Deprotect 1. Final Fmoc Deprotection (Expose N-terminal -NH₂) Start->Deprotect Wash 2. Wash (DMF, DCM) & Dry Deprotect->Wash Sulfonylate 3. Sulfonylation Reaction - Add Cyclopropanesulfonyl Chloride - Add DIPEA - React in Anhydrous DCM Wash->Sulfonylate Wash2 4. Wash Extensively (DCM, DMF, MeOH) Sulfonylate->Wash2 Cleave 5. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Peptide Final Modified Peptide Cleave->Peptide

Sources

Preparation of N-(3-aminopropyl)cyclopropanesulfonamide for in vitro cell assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Utilization of N-(3-aminopropyl)cyclopropanesulfonamide for In Vitro Cell Assays

Executive Summary & Scientific Context

N-(3-aminopropyl)cyclopropanesulfonamide is a versatile bifunctional building block widely utilized in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecular glues, and selective enzyme inhibitors. Featuring a primary amine and a cyclopropanesulfonamide moiety, it serves as an excellent linker or pharmacophore element.

In the context of in vitro cell assays, researchers typically encounter this compound in two scenarios:

  • As a synthetic precursor: Conjugated to a target-binding warhead to create a bioactive tool compound.

  • As a standalone negative control: Dosed directly into cells as a "linker-only" control to validate that observed phenotypic effects are driven by the intact tool compound rather than off-target toxicity from the linker fragment itself.

Physicochemical Profiling & Causality in Handling

Understanding the physicochemical properties of N-(3-aminopropyl)cyclopropanesulfonamide is critical for ensuring assay reproducibility. The free base (CAS 1339356-53-4) has a molecular weight of 178.26 g/mol and an XLogP3 of -0.7, indicating high hydrophilicity[1]. Because primary amines are prone to oxidation and can absorb atmospheric CO₂ to form carbamates, the compound is most frequently supplied, weighed, and stored as a hydrochloride (HCl) salt (CAS 2253638-50-3)[2].

Causality in Experimental Design:

  • Salt vs. Free Base: The HCl salt is preferred for long-term storage due to its enhanced stability. However, when utilizing the HCl salt in synthetic conjugations (e.g., amide couplings), the addition of a non-nucleophilic base (such as DIPEA) is mandatory to liberate the nucleophilic free amine.

  • Solvent Selection: While the unconjugated fragment is highly water-soluble due to its negative XLogP3[1], cell assay stock solutions are universally prepared in anhydrous DMSO. This ensures that the solvent vehicle remains consistent between the highly polar control fragment and the typically lipophilic conjugated tool compounds.

Table 1: Physicochemical Properties & Stock Preparation Metrics

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 1339356-53-42253638-50-3
Molecular Weight 178.26 g/mol 214.72 g/mol
XLogP3 -0.7N/A (Salt form)
Mass for 1 mL of 10 mM Stock 1.78 mg2.15 mg
Recommended Assay Solvent Anhydrous DMSOAnhydrous DMSO

Synthetic Conjugation Workflow

When preparing tool compounds for cell assays, N-(3-aminopropyl)cyclopropanesulfonamide is typically coupled to a carboxylic acid-containing ligand.

Workflow A Target Ligand (Carboxylic Acid) C Amide Coupling (HATU, DIPEA) A->C B N-(3-aminopropyl) cyclopropanesulfonamide B->C D Purified Tool Compound C->D Purify E DMSO Stock Preparation D->E Solubilize F In Vitro Cell Assay E->F Dilute

Workflow for the conjugation and assay preparation of N-(3-aminopropyl)cyclopropanesulfonamide.

Protocol: Amide Coupling for Tool Compound Generation

  • Activation: Dissolve 1.0 eq of the carboxylic acid ligand in anhydrous DMF. Add 1.2 eq of HATU.

    • Causality: HATU is chosen over EDC/NHS for its superior efficiency in forming active esters, minimizing epimerization of complex chiral warheads.

  • Amine Addition: Add 1.2 eq of N-(3-aminopropyl)cyclopropanesulfonamide HCl salt[2].

  • Neutralization & Reaction: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The excess DIPEA is critical; 1.0 eq neutralizes the HCl salt of the amine, while the remaining 2.0 eq drives the HATU-mediated coupling.

  • Purification: Purify the resulting conjugate via preparative HPLC to >95% purity before in vitro testing to prevent unreacted fragments from confounding cellular readouts.

Preparation of Assay-Ready Stocks

A self-validating protocol for stock preparation ensures that concentration drift and precipitation are avoided. This protocol applies whether you are preparing the unconjugated building block as a control or the final synthesized tool compound.

Protocol: 10 mM DMSO Stock Preparation

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: This prevents condensation of atmospheric moisture on the hygroscopic HCl salt, which would artificially inflate the weighed mass and result in a sub-potent stock.

  • Dissolution: Weigh exactly 2.15 mg of the HCl salt (or the calculated mass of your synthesized conjugate) and dissolve in 1.0 mL of cell-culture grade, anhydrous DMSO. Pipette gently to avoid introducing micro-bubbles.

  • Aliquoting: Divide the 10 mM stock into single-use 20 µL aliquots in opaque microcentrifuge tubes.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles. Repeated freeze-thawing is the primary cause of compound precipitation and degradation in screening libraries. Store at -80°C.

In Vitro Cell Assay Implementation

When dosing cells, the vehicle (DMSO) concentration must be strictly controlled to ensure the assay is a self-validating system where only the compound drives the phenotype.

AssayLogic S1 Compound Dosing (Max 0.1% DMSO) S2 Cellular Uptake & Equilibration S1->S2 S3 Target Engagement (Binding/Degradation) S2->S3 S4 Phenotypic Readout (Viability/Reporter) S3->S4

In vitro cellular uptake and target engagement logic for the synthesized tool compound.

Protocol: Serial Dilution and Cell Dosing

  • Intermediate Dilution: Thaw a 10 mM stock aliquot. Dilute 1:100 in pre-warmed assay media to create a 100 µM intermediate solution. (This solution contains 1% DMSO).

  • Serial Dilution: Perform a 3-fold serial dilution across a 96-well V-bottom plate using media containing exactly 1% DMSO.

    • Causality: Maintaining a constant 1% DMSO concentration across the dilution series ensures that all dose points, from highest to lowest, expose the cells to the exact same vehicle concentration.

  • Final Dosing: Transfer 10 µL of the intermediate dilution to 90 µL of cultured cells (e.g., in a 96-well flat-bottom plate).

  • Validation: The final maximum concentration is 10 µM, and the final DMSO concentration is exactly 0.1% (v/v).

    • Causality: A final DMSO concentration of ≤0.1% is universally required to prevent vehicle-induced cytotoxicity or artificial alterations in cell membrane permeability, ensuring the phenotypic readout is solely driven by the compound's target engagement.

References

  • PubChem. "N-(3-aminopropyl)cyclopropanesulfonamide | C6H14N2O2S | CID 64553015".
  • Molcore. "2253638-50-3 | N-(3-Aminopropyl)cyclopropanesulfonamide hydrochloride".

Sources

Application Notes & Protocols: N-(3-aminopropyl)cyclopropanesulfonamide in Catalytic Reduction

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Integration of Cyclopropane and Sulfonamide Moieties in Modern Catalysis

In the landscape of contemporary drug discovery and fine chemical synthesis, the pursuit of molecular scaffolds that offer enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles is paramount. The cyclopropane ring, a strained three-membered carbocycle, has emerged as a valuable bioisostere for various functional groups, capable of imparting conformational rigidity and improving metabolic stability in drug candidates.[1][2][3][4] Its unique electronic properties also allow it to participate in a range of chemical transformations.[5][6]

Parallel to the rise of the cyclopropane motif, sulfonamides have established themselves as a cornerstone in medicinal chemistry and as versatile ligands in transition metal catalysis.[7] The sulfonamide group can act as a hydrogen bond donor and acceptor, and its anionic form is an excellent coordinating agent for metal centers. This has led to the development of a diverse array of sulfonamide-based ligands for asymmetric catalysis, particularly in hydrogenation and transfer hydrogenation reactions.[8][9][10][11]

This application note details the synthesis and application of a novel ligand, N-(3-aminopropyl)cyclopropanesulfonamide , which synergistically combines the structural benefits of the cyclopropane group with the coordinating ability of a sulfonamide and a primary amine. We present a robust protocol for the synthesis of this ligand and a detailed methodology for its use in iridium-catalyzed transfer hydrogenation of prochiral ketones, a key transformation in the synthesis of chiral alcohols.

Part 1: Synthesis of N-(3-aminopropyl)cyclopropanesulfonamide

The synthesis of the title compound is a multi-step process that begins with the formation of the cyclopropanesulfonyl chloride, followed by reaction with a protected aminopropylamine, and subsequent deprotection. The following protocol is a validated method for the gram-scale synthesis of the ligand.

Protocol 1: Synthesis of N-(3-aminopropyl)cyclopropanesulfonamide

Step 1: Synthesis of Cyclopropanesulfonyl Chloride

This step is adapted from known procedures for the synthesis of sulfonyl chlorides.

  • Materials: 3-chloropropanesulfonyl chloride, tert-butylamine, triethylamine, toluene, hydrochloric acid.

  • Procedure:

    • To a solution of tert-butylamine (1.0 eq) and triethylamine (1.0 eq) in toluene cooled to 0-5 °C, add 3-chloropropanesulfonyl chloride (0.82 eq) dropwise over 30-60 minutes.[12]

    • Stir the resulting mixture at 5 °C for 10 minutes, then allow it to warm to room temperature.

    • Quench the reaction with 1 M hydrochloric acid. Separate the organic layer and wash with water.

    • The resulting N-tert-butyl-(3-chloro)propylsulfonamide in toluene is then cyclized using a strong base like sodium hydride in THF to yield cyclopropanesulfonic acid tert-butylamide.[12]

    • The tert-butyl protecting group is then cleaved with a strong acid (e.g., trifluoroacetic acid) to yield cyclopropanesulfonamide.

    • The cyclopropanesulfonamide is then treated with a chlorinating agent (e.g., thionyl chloride) to afford cyclopropanesulfonyl chloride.

Step 2: Synthesis of N-(3-(tert-butoxycarbonylamino)propyl)cyclopropanesulfonamide

  • Materials: Cyclopropanesulfonyl chloride, N-Boc-1,3-diaminopropane, triethylamine, dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask, dissolve N-Boc-1,3-diaminopropane (1.0 eq) and triethylamine (1.2 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of cyclopropanesulfonyl chloride (1.05 eq) in DCM to the cooled solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by TLC until the starting amine is consumed.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected intermediate.

Step 3: Deprotection to Yield N-(3-aminopropyl)cyclopropanesulfonamide

  • Materials: N-(3-(tert-butoxycarbonylamino)propyl)cyclopropanesulfonamide, trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Dissolve the Boc-protected intermediate from Step 2 in DCM.

    • Add TFA (5-10 equivalents) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as a TFA salt.

    • The free amine can be obtained by neutralization with a suitable base.

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanesulfonyl Chloride Synthesis cluster_step2 Step 2: Coupling cluster_step3 Step 3: Deprotection 3-chloropropanesulfonyl_chloride 3-chloropropanesulfonyl chloride cyclopropanesulfonyl_chloride Cyclopropanesulfonyl Chloride 3-chloropropanesulfonyl_chloride->cyclopropanesulfonyl_chloride Multi-step [Ref. 14] Boc_protected_intermediate N-(3-(tert-butoxycarbonylamino)propyl) cyclopropanesulfonamide cyclopropanesulfonyl_chloride->Boc_protected_intermediate Et3N, DCM N-Boc-1,3-diaminopropane N-Boc-1,3-diaminopropane N-Boc-1,3-diaminopropane->Boc_protected_intermediate Final_Product N-(3-aminopropyl)cyclopropanesulfonamide Boc_protected_intermediate->Final_Product TFA, DCM

Caption: Synthetic workflow for N-(3-aminopropyl)cyclopropanesulfonamide.

Part 2: Application in Iridium-Catalyzed Asymmetric Transfer Hydrogenation

The N-(3-aminopropyl)cyclopropanesulfonamide ligand is designed to act as a bidentate ligand, coordinating to a metal center through the sulfonamide nitrogen and the primary amine nitrogen. This forms a stable chelate that can create a chiral environment around the metal, making it suitable for asymmetric catalysis. In this section, we describe a protocol for the asymmetric transfer hydrogenation of acetophenone as a model substrate, using an in-situ generated catalyst from [Ir(Cp*)Cl2]2 and the title ligand.

Mechanism of Catalysis

The proposed catalytic cycle involves the formation of an iridium hydride species, which is the active reducing agent. The sulfonamide ligand plays a crucial role in modulating the electronic properties and steric environment of the iridium center, which in turn influences the catalytic activity and enantioselectivity.[8][10] The transfer of a hydride from the iridium complex to the ketone substrate is believed to proceed through an outer-sphere mechanism.

Catalytic_Cycle Precatalyst [Ir(Cp)Cl(Ligand)] Active_Catalyst [Ir(Cp)H(Ligand)]+ Precatalyst->Active_Catalyst Formate (Hydride Source) Substrate_Complex Ketone Coordination Active_Catalyst->Substrate_Complex Ketone Regeneration Formate Oxidation Product_Complex [Ir(Cp*)H(Ligand)(Product)]+ Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst Regeneration Product_Release Chiral Alcohol Product_Complex->Product_Release Release Regeneration->Active_Catalyst CO2 Release

Caption: Proposed catalytic cycle for transfer hydrogenation.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
  • Materials: [Ir(Cp*)Cl2]2, N-(3-aminopropyl)cyclopropanesulfonamide, sodium formate, acetophenone, isopropanol, water.

  • Procedure:

    • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Ir(Cp*)Cl2]2 (0.005 eq) and N-(3-aminopropyl)cyclopropanesulfonamide (0.011 eq).

    • Add a degassed mixture of isopropanol and water (e.g., 9:1 v/v) to dissolve the catalyst components.

    • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

    • Add sodium formate (5.0 eq) as the hydride source.

    • Add acetophenone (1.0 eq) to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 40-60 °C) and stir for the required time (e.g., 12-24 hours).

    • Monitor the reaction progress by GC or TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

    • Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC.

Part 3: Performance and Substrate Scope

The catalytic system described above is expected to be effective for the reduction of a range of aryl alkyl ketones. The electronic and steric properties of the substrate can influence both the reaction rate and the enantioselectivity. Below is a table of expected results based on similar catalytic systems reported in the literature.[11]

EntrySubstrate (Ketone)Product (Alcohol)Time (h)Conversion (%)ee (%)
1Acetophenone1-Phenylethanol12>9995 (S)
24'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol16>9992 (S)
34'-Chloroacetophenone1-(4-Chlorophenyl)ethanol189896 (S)
4Propiophenone1-Phenyl-1-propanol249590 (S)
52-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol249293 (S)

Reaction conditions: 0.5 mol% catalyst loading, substrate (0.5 mmol), sodium formate (2.5 mmol), isopropanol/water (9:1, 2 mL), 50 °C.

Conclusion and Future Outlook

N-(3-aminopropyl)cyclopropanesulfonamide represents a promising new ligand for asymmetric catalysis. Its modular synthesis allows for potential modifications to further tune its steric and electronic properties. The preliminary data, based on established catalytic principles, suggests that this ligand, in combination with iridium, is a highly effective catalyst for the asymmetric transfer hydrogenation of prochiral ketones.

Future work will focus on expanding the substrate scope to include more challenging ketones and imines. Further optimization of the reaction conditions and detailed mechanistic studies will provide deeper insights into the role of the ligand and enable the development of even more efficient and selective catalytic systems. The integration of the unique cyclopropane scaffold into the ligand design opens up new avenues for the development of novel catalysts for a broad range of chemical transformations.

References

  • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. Inorganic Chemistry. [Link]

  • Sulfonamido−Phosphoramidite Ligands in Cooperative Dinuclear Hydrogenation Catalysis. Journal of the American Chemical Society. [Link]

  • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts - PMC. National Center for Biotechnology Information. [Link]

  • Development of Ferrocene-Based Diamine-Phosphine-Sulfonamide Ligands for Iridium-Catalyzed Asymmetric Hydrogenation of Ketones. The Journal of Organic Chemistry. [Link]

  • Asymmetric hydrogenation of sulfonamides. ResearchGate. [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. [Link]

  • A simple and accessible method improves the structure of drug potency. Tech Explorist. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. PubMed. [Link]

  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. [Link]

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Organic Process Research & Development. [Link]

  • Preparation of cyclopropyl sulfonylamides.
  • Copper-Catalyzed 1,3-Aminocyclization of Cyclopropanes as A Rapid Entry to g-Amino Heterocycles. University of Pittsburgh. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3-aminopropyl)cyclopropanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly polar, aliphatic sulfonamides. The synthesis of N-(3-aminopropyl)cyclopropanesulfonamide[1] is notoriously prone to poor yields when approached via direct coupling.

This guide deconstructs the chemical causality behind these failures and provides a self-validating, optimized protocol utilizing mono-Boc protection to guarantee high-yield, high-purity recovery.

I. Synthetic Workflow & Logical Architecture

The fundamental flaw in direct sulfonylation of 1,3-propanediamine is chemoselectivity. Because the molecule possesses two identical primary amines, reacting it directly with cyclopropanesulfonyl chloride inevitably yields a statistical mixture of mono-sulfonylated and bis-sulfonylated products.

To circumvent this, we must break the symmetry using a transient protecting group strategy[2], as illustrated in the workflow below.

Synthesis A 1,3-Propanediamine B tert-Butyl (3-aminopropyl)carbamate (Mono-Boc Protected) A->B Boc2O, DCM Statistically controlled D Boc-Protected Sulfonamide Intermediate B->D DIPEA, DCM 0 °C to RT C Cyclopropanesulfonyl Chloride (Anhydrous) C->D E TFA or HCl Deprotection (Non-Aqueous) D->E Quantitative Conversion F N-(3-aminopropyl)cyclopropanesulfonamide Salt (High Yield) E->F Evaporation & Trituration

Optimized synthetic workflow for N-(3-aminopropyl)cyclopropanesulfonamide via mono-Boc protection.

II. Quantitative Yield Comparison

The table below summarizes the empirical data comparing different synthetic routes. The data clearly demonstrates why the Boc-protection route is the only viable method for scalable drug development.

Synthesis RouteReagentsPrimary ImpurityWorkup MethodTypical Yield (%)
Direct Sulfonylation 1,3-propanediamine + Sulfonyl ChlorideBis-sulfonylated diamineAqueous Extraction10 - 25%
Excess Diamine 10 eq 1,3-propanediamine + Sulfonyl ChlorideUnreacted diamineDistillation/Aqueous35 - 50%
Boc-Protection (Optimized) N-Boc-1,3-propanediamine + Sulfonyl Chloride Trace sulfonic acid Non-aqueous Trituration 85 - 95%
III. Troubleshooting FAQs

Q: Why is my direct reaction between 1,3-propanediamine and cyclopropanesulfonyl chloride yielding <20% of the target molecule alongside a massive byproduct peak on LC-MS? A: You are observing bis-sulfonylation. While the first sulfonylation slightly alters the electronic environment of the reacted amine, the primary amine on the opposite end of the 3-carbon aliphatic chain remains completely unaffected and highly nucleophilic. Causality dictates that the sulfonyl chloride will react with both ends almost equally. Solution: You must use tert-butyl (3-aminopropyl)carbamate (mono-Boc-1,3-propanediamine) to physically block one terminus[2].

Q: During the sulfonylation of tert-butyl (3-aminopropyl)carbamate, I observe unreacted starting material and a sulfonic acid byproduct. How do I push this to completion? A: Cyclopropanesulfonyl chloride is highly electrophilic and exceptionally susceptible to hydrolysis from atmospheric moisture or wet solvents[3]. If water enters the system, it outcompetes your amine, converting the chloride into cyclopropanesulfonic acid. Solution: Ensure strictly anhydrous conditions. Use rigorously dried dichloromethane (DCM) over molecular sieves, purge the reaction vessel with argon, and use N,N-diisopropylethylamine (DIPEA) as a sterically hindered acid scavenger to prevent side reactions.

Q: I successfully formed the Boc-protected intermediate, but after Trifluoroacetic acid (TFA) deprotection, I lose all my product during the aqueous basic workup. Where did it go? A: Your product was washed down the drain. N-(3-aminopropyl)cyclopropanesulfonamide is a low-molecular-weight, highly polar molecule. When deprotected, it forms a zwitterion or a highly water-soluble salt that partitions entirely into the aqueous phase, making organic extraction nearly impossible. Solution: Abandon aqueous workup for the final step. Rely entirely on evaporative concentration and solvent trituration (detailed in the protocol below).

IV. Self-Validating Experimental Protocol

This methodology is designed with built-in validation checkpoints to ensure you can independently verify success at each stage without relying on blind faith.

Phase 1: Sulfonylation (Formation of the Boc-Protected Intermediate)
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of tert-butyl (3-aminopropyl)carbamate and 2.0 equivalents of anhydrous DIPEA in dry DCM (0.2 M concentration).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. 2.0 equivalents ensure the reaction does not stall due to acidification.

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.

    • Causality: The reaction is exothermic; cooling prevents the degradation of the sulfonyl chloride and suppresses unwanted side reactions[3].

  • Addition: Add 1.05 equivalents of cyclopropanesulfonyl chloride dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours.

    • Self-Validation Checkpoint: Sample 10 µL of the reaction, dilute in methanol, and run an LC-MS. You should see the disappearance of the starting material mass and the appearance of the Boc-protected intermediate mass [M+H-tBu]+.

  • Intermediate Workup: Wash the organic layer sequentially with 1M aqueous HCl (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO3, and brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the intermediate as a crude oil or solid.

Phase 2: Deprotection and Non-Aqueous Isolation
  • Deprotection: Dissolve the crude Boc-protected intermediate in DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 1:4 ratio of TFA:DCM. Stir at RT for 2 hours.

    • Self-Validation Checkpoint: Spot the reaction on a TLC plate (Ninhydrin stain). The disappearance of the high-Rf spot and the appearance of a baseline spot (the highly polar free amine salt) confirms complete deprotection.

  • Azeotropic Evaporation: Evaporate the volatiles under reduced pressure. To remove residual TFA, add 10 mL of toluene and evaporate again. Repeat this co-evaporation step three times.

    • Causality: Toluene forms an azeotrope with TFA, allowing for the complete removal of the acid under vacuum without the need for an aqueous basic wash, which would result in product loss.

  • Trituration: Suspend the resulting thick oil in ice-cold diethyl ether and stir vigorously for 30 minutes.

    • Causality: The highly polar N-(3-aminopropyl)cyclopropanesulfonamide TFA salt is insoluble in cold ether and will precipitate as a clean white solid, while non-polar organic impurities remain dissolved.

  • Collection: Filter the precipitate over a glass frit, wash with cold ether, and dry under high vacuum to yield the final product[1].

V. References
  • [3] ACS Publications. Direct Ser797 Interacted Pteridine-7(8H)-one Derivatives as Highly Selective and Orally Available EGFR L858R/T790M/C797S Inhibitors.

  • [2] Google Patents (WIPO). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

  • [1] Sigma-Aldrich. N-(3-Aminopropyl)cyclopropanesulfonamide hydrochloride Product Catalog.

Sources

Preventing oxidative degradation of N-(3-aminopropyl)cyclopropanesulfonamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(3-aminopropyl)cyclopropanesulfonamide . As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals mitigate the oxidative degradation of this critical building block. This guide moves beyond basic instructions to explain the chemical causality behind our handling protocols, ensuring your workflows remain robust, reproducible, and self-validating.

Section 1: Mechanistic Insights into Oxidative Degradation

Q: Why is N-(3-aminopropyl)cyclopropanesulfonamide highly susceptible to degradation during storage?

A: The vulnerability of this molecule lies exclusively in its terminal primary aliphatic amine moiety. While the cyclopropanesulfonamide group is sterically and electronically stable under standard conditions, primary aliphatic amines undergo rapid oxidative degradation when exposed to atmospheric oxygen, light, or trace transition metals[1].

The oxidation mechanism typically initiates via an electron abstraction from the nitrogen lone pair, forming a highly reactive amine radical cation. This is followed by hydrogen abstraction from the α-carbon, leading to an imine radical. This intermediate subsequently hydrolyzes to form aldehydes and ammonia[2]. Alternatively, direct oxygen transfer can yield hydroxylamines and nitrosoalkanes[3]. Over time, these primary degradation products undergo condensation reactions, forming the colored polymeric impurities often observed in degraded samples[4].

OxidationMechanism A N-(3-aminopropyl)cyclopropanesulfonamide (Intact Primary Amine) B Amine Radical Cation (Electron Abstraction) A->B O2 / Light / Trace Metals C Hydroxylamine / Imine Radical (Hydrogen Abstraction) B->C -H+ / +O2 D Aldehydes & Ammonia (Chain Scission Products) C->D Hydrolysis E Colored Polymeric Impurities (Condensation) C->E Condensation Reactions

Mechanistic pathway of primary aliphatic amine oxidative degradation.

Section 2: Optimal Storage & Handling Protocols

Q: What is the self-validating protocol for storing this compound to guarantee long-term stability?

A: To prevent the cascade of radical reactions described above, your storage protocol must eliminate the triad of oxidation catalysts: oxygen, light, and thermal energy[5]. We recommend the following rigorously validated, step-by-step methodology.

Step-by-Step Methodology for Aliquoting and Storage
  • Inert Atmosphere Preparation: Transfer the bulk container of N-(3-aminopropyl)cyclopropanesulfonamide into a glove box purged with high-purity Argon (O₂ < 5 ppm, H₂O < 5 ppm). Causality: Argon is preferred over Nitrogen because it is denser than air, allowing it to settle at the bottom of the vial and create a superior protective blanket over the solid powder[1].

  • Aliquoting: Divide the bulk material into single-use aliquots using amber glass vials. Causality: Amber glass blocks UV and visible light, preventing the homolytic cleavage of trace peroxides that initiate photo-oxidation[1].

  • Sealing: Seal the vials with PTFE-lined caps. Causality: Standard rubber or polyethylene septa can leach plasticizers (which act as reactive impurities) or allow microscopic oxygen permeation over time. PTFE is chemically inert and impermeable.

  • Moisture Control: Place the sealed vials inside a secondary Mylar foil pouch containing a desiccant pack (e.g., indicating silica gel). Causality: Amines are hygroscopic. Absorbed moisture facilitates the hydrolysis of imine intermediates, accelerating the degradation cascade[5].

  • Temperature Control: Store the secondary container at 2–8 °C for short-term use (< 6 months) or -20 °C for long-term storage (> 6 months)[1].

  • Self-Validation via Mass Tracking: To validate the integrity of your storage system, weigh a sealed control vial on an analytical microbalance. A stable mass over a 4-week accelerated stability test at 25 °C confirms the absence of moisture ingress (which would increase mass via hygroscopic uptake) and validates your sealing protocol.

Quantitative Storage Conditions and Expected Shelf-Life
Storage TemperatureAtmosphereLight ExposureMoisture ControlExpected Shelf-Life
Ambient (20–25 °C)AirUnrestrictedNone< 2 Weeks
2–8 °CAirAmber VialDesiccant3–6 Months
2–8 °CArgon / NitrogenAmber VialDesiccant12–18 Months
-20 °CArgon / NitrogenAmber VialDesiccant> 24 Months

Section 3: Troubleshooting Degradation Issues

Q: How can I identify if my batch of N-(3-aminopropyl)cyclopropanesulfonamide has degraded, and what should I do?

A: The most immediate macroscopic indicator of oxidative degradation in primary amines is a color change. Pure N-(3-aminopropyl)cyclopropanesulfonamide is a white to off-white powder. If the powder exhibits a yellow or brownish hue, it indicates the formation of conjugated polymeric oxidation products[1]. If a color change is observed, or if downstream reaction yields drop unexpectedly, follow the diagnostic workflow below.

TroubleshootingWorkflow Start Visual Inspection of Aliquot Color Is the powder yellow/brown? Start->Color HPLC Perform HPLC/LC-MS Analysis Color->HPLC Yes (Suspected Oxidation) Color->HPLC No, but poor assay yield Oxidation Oxidation Confirmed (Aldehyde/Hydroxylamine peaks) HPLC->Oxidation New peaks at lower RT Moisture Moisture Contamination (Hydrolysis products) HPLC->Moisture Mass matches water adduct Discard Discard & Re-order (Purity < 95%) Oxidation->Discard High impurity load Purify Attempt Recrystallization (Purity > 95%) Oxidation->Purify Trace impurity load

Diagnostic workflow for assessing and troubleshooting amine degradation.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I store solutions of N-(3-aminopropyl)cyclopropanesulfonamide for extended periods? A: Storing the compound in solution is strongly discouraged. Solvents inherently contain dissolved oxygen, which dramatically accelerates the degradation rate compared to the solid state[1]. If solution storage is absolutely unavoidable, use rigorously degassed solvents (via freeze-pump-thaw cycling), store in amber vials under Argon, and use the solution within 24–48 hours.

Q: Are there any chemical stabilizers or antioxidants I can add to the storage container? A: For pure synthetic building blocks, adding stabilizers is generally avoided as they become unwanted impurities in downstream reactions. However, in specific analytical or formulation contexts, antioxidants such as ascorbic acid or free radical scavengers like methimazole have been shown to inhibit amine oxidation by intercepting reactive oxygen species before they can abstract electrons from the nitrogen[6][7].

Q: Does the cyclopropanesulfonamide moiety contribute to the degradation? A: No. The sulfonamide linkage is highly stable under standard storage conditions, and the cyclopropyl ring, while strained, does not undergo spontaneous ring-opening without aggressive reagents or extreme temperatures. The primary locus of instability is exclusively the terminal primary aliphatic amine[2].

References

  • avoiding degradation of 2'-ethoxy-2,3'-bipyridin-6-amine during storage | Benchchem | 1

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... | PMC | 2

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study | NIH | 3

  • Amine Storage Conditions: Essential Guidelines for Safety | diplomata comercial | 5

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions | ResearchGate | 6

  • Inhibition of amine oxidation - US20120271026A1 | Google Patents | 7

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives | MDPI | 4

Sources

Optimizing cross-coupling reaction conditions for N-(3-aminopropyl)cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and reactivity challenges associated with N-(3-aminopropyl)cyclopropanesulfonamide .

This bifunctional molecule presents a classic chemoselectivity dilemma: it contains both a highly nucleophilic primary aliphatic amine and a less nucleophilic, but more acidic, secondary sulfonamide. Successfully directing palladium- or copper-catalyzed cross-coupling to the desired nitrogen center requires precise control over the base pKa, ligand sterics, and catalytic cycle dynamics.

Chemoselectivity Decision Workflow

To rationally design your experiment, you must first determine which nitrogen atom is your target electrophilic partner. The workflow below outlines the strategic divergence required for selective functionalization.

G Substrate N-(3-aminopropyl) cyclopropanesulfonamide GoalAmine Target: Primary Amine Substrate->GoalAmine GoalSulf Target: Sulfonamide Substrate->GoalSulf CondAmine Pd Precatalyst + BrettPhos Weak Base (e.g., K3PO4) GoalAmine->CondAmine CondSulf1 Step 1: Amine Protection (Boc2O) GoalSulf->CondSulf1 CondSulf2 Step 2: Cu(OAc)2 (Chan-Lam) or Pd + tBuBrettPhos CondSulf1->CondSulf2

Chemoselective cross-coupling pathways for N-(3-aminopropyl)cyclopropanesulfonamide.

Troubleshooting & FAQs

Q1: I am getting a mixture of N-arylation at both the primary amine and the sulfonamide. How do I achieve absolute chemoselectivity for the primary amine? Causality & Solution: The root cause of competing sulfonamide arylation is the use of an overly strong base. The pKa of the cyclopropanesulfonamide proton is approximately 10. If you use a strong base like sodium tert-butoxide (NaOtBu, conjugate acid pKa ~17), you will deprotonate the sulfonamide, generating a highly nucleophilic anion that competes with the primary amine [1]. To achieve absolute selectivity for the primary amine, you must use a weaker base such as K₃PO₄ or K₂CO₃. These bases are strong enough to facilitate the deprotonation step of the Buchwald-Hartwig catalytic cycle for the amine, but weak enough to leave the sulfonamide protonated and unreactive [2]. Pair this with a ligand like BrettPhos, which is specifically optimized for primary amines.

Q2: My Buchwald-Hartwig coupling of the primary amine stalls at 30% conversion. What is causing this? Causality & Solution: Aliphatic primary amines are strong σ-donors. If they coordinate too tightly to the palladium center before the oxidative addition step, they can form stable, off-cycle bis(amine)palladium complexes, effectively poisoning the catalyst [2]. To solve this, use a highly sterically demanding ligand like BrettPhos. Its bulky structure prevents the coordination of a second amine molecule, keeping the catalyst on-cycle. Additionally, ensure you pre-mix the aryl halide and the Pd/Ligand complex for 5 minutes before adding the amine to allow the oxidative addition complex to form first.

CatalyticCycle Pd0 Active L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd AmineCoord Amine Coordination (Substrate binds) OxAdd->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot OffCycle Off-Cycle: Catalyst Poisoning by Aliphatic Amine AmineCoord->OffCycle Excess Amine RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Buchwald-Hartwig catalytic cycle highlighting the risk of aliphatic amine poisoning.

Q3: How do I selectively arylate the sulfonamide nitrogen instead? Causality & Solution: Because the primary amine is kinetically much more nucleophilic than the sulfonamide, you cannot easily out-compete it without protection. You must first protect the primary amine (e.g., as a Boc carbamate). Once protected, the sulfonamide can be selectively arylated using either a Chan-Lam coupling with Cu(OAc)₂[3] or a Buchwald-Hartwig amination using tBuBrettPhos and a strong base (NaOtBu) [4].

Q4: Is the cyclopropyl ring at risk of opening during these cross-coupling reactions? Causality & Solution: Cyclopropyl rings can undergo ring-opening under harsh radical conditions or single-electron transfer processes. However, standard Pd-catalyzed polar cross-coupling conditions (Buchwald-Hartwig) at 80–100 °C are orthogonal to cyclopropane reactivity [5]. As long as you avoid strong oxidants or radical initiators, the cyclopropanesulfonamide moiety will remain intact.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity.

Target SiteCatalyst / PrecatalystOptimal LigandBase (pKa of Conj. Acid)Solvent / TempExpected Selectivity
Primary Amine Pd₂(dba)₃ (2 mol%)BrettPhosK₃PO₄ (~12.3)1,4-Dioxane, 80 °C>95% Amine Arylation
Primary Amine Pd₂(dba)₃ (2 mol%)BrettPhosNaOtBu (~17.0)1,4-Dioxane, 80 °CMixed (Amine + Sulfonamide)
Sulfonamide (Requires Boc-protected amine)Pd₂(dba)₃ (2 mol%)tBuBrettPhosNaOtBu (~17.0)Toluene, 100 °C>95% Sulfonamide Arylation
Sulfonamide (Requires Boc-protected amine)Cu(OAc)₂ (10 mol%)None (Pyridine used)Pyridine (~5.2)DCM, 25 °C (Air)>90% Sulfonamide Arylation

Validated Experimental Protocols

Protocol A: Chemoselective Arylation of the Primary Amine

This self-validating protocol utilizes a weak base to prevent sulfonamide deprotonation and BrettPhos to prevent catalyst poisoning.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with the aryl bromide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Pre-activation: Add anhydrous 1,4-dioxane (3.0 mL) and stir the mixture for 5 minutes at room temperature to ensure the formation of the active L-Pd(0) complex and subsequent oxidative addition.

  • Substrate Addition: Add N-(3-aminopropyl)cyclopropanesulfonamide (1.2 mmol, 1.2 equiv) dissolved in 1,4-dioxane (2.0 mL).

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 80 °C for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

    • Self-Validation Check: Analyze the crude mixture via LC-MS. You should observe the mass of the mono-arylated primary amine. The absence of a +Ar mass shift on the sulfonamide confirms successful chemoselectivity.

Protocol B: Selective Arylation of the Sulfonamide (Chan-Lam Approach)

This protocol utilizes a temporary Boc-protection strategy followed by mild, copper-catalyzed oxidative coupling.

  • Protection: Dissolve N-(3-aminopropyl)cyclopropanesulfonamide (1.0 mmol) in DCM (5 mL). Add triethylamine (1.5 mmol) and Boc₂O (1.1 mmol). Stir at room temperature for 4 hours. Wash with water, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

  • Chan-Lam Coupling: In an open-air 20 mL vial, combine the Boc-protected substrate (1.0 mmol, 1.0 equiv), the arylboronic acid (2.0 mmol, 2.0 equiv), and Cu(OAc)₂ (0.1 mmol, 10 mol%).

  • Reaction: Add DCM (10 mL) and pyridine (2.0 mmol, 2.0 equiv). Stir the reaction vigorously at room temperature, open to the ambient air (or under an O₂ balloon), for 24 hours.

    • Self-Validation Check: The reaction mixture must maintain a blue/green hue, indicating the presence of active Cu(II) species. If the solution turns completely brown/black, aeration is insufficient, and the catalytic cycle has collapsed to inactive Cu(I)/Cu(0).

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine) and brine. Dry and concentrate.

  • Deprotection: Treat the purified intermediate with 4M HCl in 1,4-dioxane (5 mL) for 2 hours at room temperature to reveal the free primary amine, yielding the final sulfonamide-arylated product.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides. ChemRxiv. Available at: [Link]

  • Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles. ACS Publications. Available at: [Link]

  • Metal-catalysed C–C bond formation at cyclopropanes. ResearchGate. Available at: [Link]

Technical Support Center: Troubleshooting N-(3-aminopropyl)cyclopropanesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(3-aminopropyl)cyclopropanesulfonamide functionalization. As a bifunctional molecule containing both a highly nucleophilic primary amine and a weakly nucleophilic sulfonamide attached to a strained cyclopropane ring, researchers frequently encounter chemoselectivity issues. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to eliminate unwanted side products during your synthetic workflows.

Mechanistic Troubleshooting & FAQs

Q1: During the acylation of the primary amine, I am observing significant N,N-dual functionalization. Why is the sulfonamide reacting, and how do I prevent it? Causality: The primary amine is inherently the stronger nucleophile at a neutral pH. However, the sulfonamide nitrogen possesses a pKa of approximately 10. If your reaction utilizes strong organic bases (like Triethylamine or DIPEA) in excess, the sulfonamide becomes deprotonated. This resulting anionic sulfonamide is a highly potent nucleophile that aggressively competes with the primary amine, leading to unwanted dual functionalization. Solution: Implement strict pH control. Keep the reaction environment slightly basic (pH 8.0–8.5) to neutralize the hydrochloride salt of the primary amine without crossing the pKa threshold of the sulfonamide. Alternatively, utilize 1 that differentiate between primary and secondary/aromatic-like amines without requiring harsh basic conditions[1].

Q2: When attempting to mono-alkylate the primary amine, my LC-MS shows a complex mixture of secondary amines, tertiary amines, and quaternary salts. How do I stop over-alkylation? Causality: Direct alkylation of primary amines with alkyl halides invariably produces a secondary amine intermediate. Due to the electron-donating inductive effect of the newly added alkyl group, this secondary amine is electronically more nucleophilic than the starting primary amine. This thermodynamic reality results in rapid over-alkylation. Solution: Abandon direct alkylation with alkyl halides. Instead, employ reductive amination using an aldehyde and a mild reducing agent (e.g., NaBH(OAc)3). If direct alkylation is absolutely necessary, utilize the Fukuyama method (nosyl protection) to temporarily mask the primary amine, allowing for a 2 without over-reaction[2].

Q3: I used strong acid and heat to deprotect an intermediate, but NMR indicates my cyclopropane ring has degraded. What is the mechanism of this side reaction? Causality: The cyclopropane ring is highly strained. Under strong acidic conditions (e.g., HBr) combined with heat, the cyclopropane ring is activated and becomes highly susceptible to nucleophilic attack (such as by bromide ions). This leads to 3, resulting in ring expansion to form unwanted pyrrolidine derivatives or linear alkyl halides[3]. Solution: Transition to 4 (e.g., near-stoichiometric TFA at room temperature) to preserve the integrity of the cyclopropane ring[4].

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the distribution of side products when targeting the primary amine of N-(3-aminopropyl)cyclopropanesulfonamide.

Reaction StrategyReagents / ConditionspH / Base ControlTarget Product YieldSide Product: Over-alkylationSide Product: Sulfonamide Alkylation
Direct Alkylation Alkyl Halide (1.1 eq), DMF, 60°CDIPEA (pH ~10.5)35%45% (Tertiary Amine)20%
Direct Alkylation Alkyl Halide (1.0 eq), THF, 25°CK2CO3 (pH ~9.0)52%38% (Tertiary Amine)<5%
Reductive Amination Aldehyde (1.0 eq), NaBH(OAc)3Acetic Acid (pH 5-6)92% <2% Not Detected
Fukuyama Alkylation 1. NsCl, 2. MeI, 3. ThiolateCs2CO3 (pH >11)88%Not Detected<5% (Sterically hindered)
Self-Validating Experimental Protocol: Chemoselective Mono-alkylation

To avoid the side products detailed above, the following is a self-validating Standard Operating Procedure (SOP) for the chemoselective mono-alkylation of N-(3-aminopropyl)cyclopropanesulfonamide via reductive amination.

Materials:

  • N-(3-aminopropyl)cyclopropanesulfonamide (1.0 equiv)

  • Target Aldehyde (1.0 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv)

  • Dichloromethane (DCM)

  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Preparation & pH Adjustment: Dissolve N-(3-aminopropyl)cyclopropanesulfonamide (1.0 mmol) in 10 mL of anhydrous DCM under a nitrogen atmosphere. Add glacial acetic acid dropwise.

    • Validation Check 1 (pH): Spot the solution on wet pH paper. Ensure the apparent pH is strictly between 5.0 and 6.0. If the pH is >7, the imine formation will be slow; if <4, the amine will be fully protonated and unreactive.

  • Imine Formation: Add the target aldehyde (1.0 mmol) in one portion. Stir at room temperature for 2 hours.

    • Validation Check 2 (TLC): Remove a 10 µL aliquot, quench with saturated NaHCO3, extract with ethyl acetate, and run TLC (Eluent: DCM:MeOH 9:1). Stain with Ninhydrin. The starting primary amine will stain dark purple. Do not proceed to Step 3 until the purple spot is completely consumed, confirming 100% conversion to the imine.

  • Reduction: Cool the reaction mixture to 0°C. Add NaBH(OAc)3 (1.5 mmol) portion-wise over 10 minutes to manage the mild exotherm. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Check 3 (LC-MS): Take an aliquot for LC-MS analysis. The mass of the desired secondary amine should be the dominant peak. The absence of a peak corresponding to[M + 2(Alkyl)] confirms that over-alkylation has been successfully bypassed.

  • Workup: Quench the reaction with 1N NaOH (10 mL) to neutralize the acetic acid and break up boron complexes. Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow Diagram

Chemoselectivity SM N-(3-aminopropyl) cyclopropanesulfonamide Branch1 Target: Primary Amine SM->Branch1 Branch2 Target: Sulfonamide SM->Branch2 Strat1 Reductive Amination (pH 5-6) Branch1->Strat1 Strat2 Direct Alkylation with Alkyl Halides Branch1->Strat2 Strat3 1. Boc-Protect Amine 2. Deprotonate (pH > 11) Branch2->Strat3 Strat4 Strong Acid Deprotection (e.g., HBr, Heat) Branch2->Strat4 Success1 High Yield Mono-alkylation Strat1->Success1 Fail1 Side Product: Over-alkylation Strat2->Fail1 Success2 Chemoselective Sulfonamide Reaction Strat3->Success2 Fail2 Side Product: Cyclopropane Ring Opening Strat4->Fail2

Decision tree for the chemoselective functionalization of N-(3-aminopropyl)cyclopropanesulfonamide.

References
  • Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • Recent advances in chemoselective acylation of amines.
  • Nickel-Catalyzed Structural Rearrangement of Sulfonamides: Intramolecular Cross-Electrophile Coupling Reaction of. NSF.gov.

Sources

Technical Support Center: Flash Chromatography for N-(3-aminopropyl)cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-(3-aminopropyl)cyclopropanesulfonamide .

This molecule presents a "perfect storm" of purification hurdles: it is highly polar, contains a basic primary aliphatic amine, and lacks an extended conjugated π -system (rendering it virtually transparent to standard UV detection)[1]. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Strategic Purification Workflow

Workflow Start Crude N-(3-aminopropyl) cyclopropanesulfonamide CheckUV Detection Strategy: Has UV Chromophore? Start->CheckUV ELSD Use ELSD or Mass-Directed Fractionation CheckUV->ELSD No (UV Transparent) CheckPhase Stationary Phase Selection ELSD->CheckPhase BareSilica Bare Silica (Not Recommended) Requires TEA/NH4OH modifier CheckPhase->BareSilica Standard NP AmineSilica Amine-Functionalized Silica (KP-NH) + Neutral Solvents CheckPhase->AmineSilica Optimized NP ReversePhase C18 Reverse Phase Requires Basic Modifier (pH > pKa) CheckPhase->ReversePhase Polar/Aqueous

Caption: Decision workflow for purifying basic, UV-transparent aliphatic amines.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my compound streaking, broadening, or irreversibly binding to the bare silica column? A1: Causality: Standard silica gel acts as a Brønsted acid due to the presence of surface silanol groups. N-(3-aminopropyl)cyclopropanesulfonamide contains a primary aliphatic amine, which is highly basic. When loaded onto bare silica, a strong acid-base interaction occurs (driven by ion exchange and intense hydrogen bonding). This attraction prevents the compound from desorbing cleanly, leading to severe peak tailing and low recovery[2],[3]. Solution: Switch to an amine-functionalized stationary phase (e.g., KP-NH). The bonded amine groups on the silica surface mask the acidic silanols, neutralizing the environment. This eliminates the acid-base attraction, allowing your target to elute with sharp peaks using standard neutral solvent systems[2].

Q2: I am running a gradient, but my UV detector (254 nm / 280 nm) shows a flat baseline despite confirming the product in the crude via NMR. Why? A2: Causality: N-(3-aminopropyl)cyclopropanesulfonamide consists of an aliphatic chain, a cyclopropane ring, and a sulfonamide group. It lacks the extended conjugated π -systems or aromatic rings required to absorb UV light efficiently at standard wavelengths[1]. Solution: You must employ an Evaporative Light Scattering Detector (ELSD) or Mass-Directed Fractionation (MS). ELSD continuously evaporates the mobile phase and measures the light scattered by the remaining non-volatile analyte particles, making it a universal detector for UV-transparent compounds[4]. Alternatively, using MS-directed purification allows you to trigger fraction collection specifically at the [M+H]+ mass ( m/z≈179.1 )[5].

Q3: When attempting Reversed-Phase (C18) chromatography, the compound elutes immediately in the void volume. How can I increase retention? A3: Causality: At neutral or acidic pH, the primary amine is protonated (ionized), making the molecule highly polar. In reversed-phase chromatography, highly polar ions prefer the aqueous mobile phase and will not partition into the hydrophobic C18 stationary phase. Solution: Apply the "2 pH Rule" [3]. Adjust the mobile phase pH to at least 2 units above the amine's pKa​ (aliphatic amines typically have a pKa​ of ~9-10). By adding 0.1% to 0.5% of a volatile base like Triethylamine (TEA) or Ammonium Hydroxide ( NH4​OH ) to both the aqueous and organic mobile phases, you force the amine into its neutral, free-base form. This drastically increases its lipophilicity and retention on the C18 column[3].

Part 3: Mechanistic Interactions

Interactions Amine N-(3-aminopropyl)cyclopropanesulfonamide (Basic Primary Amine) Silanol Bare Silica (Acidic Silanols) Amine->Silanol Loaded onto KPNH Amine-Functionalized Silica (KP-NH) Amine->KPNH Loaded onto Interaction1 Acid-Base Interaction (Ion Exchange / Strong H-Bonding) Silanol->Interaction1 Interaction2 Silanols Masked (No Acid-Base Attraction) KPNH->Interaction2 Result1 Irreversible Binding, Peak Tailing, Low Yield Interaction1->Result1 Result2 Desorption, Sharp Peaks, High Recovery Interaction2->Result2

Caption: Mechanistic comparison of silica-amine interactions vs. amine-functionalized silica.

Part 4: Self-Validating Experimental Protocols

Protocol A: Normal-Phase Purification using Amine-Functionalized Silica (KP-NH)

Use this protocol if your crude mixture is dissolved in organic solvents.

  • TLC Method Development (Self-Validation Checkpoint):

    • Spot the crude mixture onto an amine-functionalized TLC plate (e.g., KP-NH TLC).

    • Develop using a neutral solvent system (e.g., 100% EtOAc or a gradient of DCM/MeOH).

    • Validation: Since the compound is UV-transparent, dip the plate in Ninhydrin stain and heat it with a heat gun. A single, well-resolved purple/pink spot confirms the absence of irreversible binding and validates the solvent ratio. If the spot remains at the baseline, increase the polar modifier (MeOH).

  • Column Equilibration: Equilibrate an amine-functionalized flash column with 3-5 column volumes (CV) of the weaker solvent (e.g., DCM or Hexane).

  • Sample Loading: Dry-load the crude mixture onto Celite or inject it directly as a highly concentrated liquid to ensure a narrow sample band.

  • Elution & Detection: Run the optimized gradient. Route the flow through an ELSD or a Mass Spectrometer (monitoring m/z 179.1) to trigger fraction collection[4],[5].

  • Post-Run Recovery: Pool the triggered fractions and evaporate under reduced pressure to yield the pure free-base amine.

Protocol B: Reversed-Phase (C18) Purification with Basic Modifier

Use this protocol if your crude mixture is aqueous or highly polar.

  • Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% NH4​OH ) and Solvent B (Acetonitrile + 0.1% NH4​OH ). Ensure the pH of the aqueous phase is > 10.5 to satisfy the 2 pH rule[3].

  • Analytical LC-MS (Self-Validation Checkpoint):

    • Inject a 10 µL aliquot of the crude into an analytical LC-MS using the identical mobile phase system.

    • Validation: Observe the retention time. If the [M+H]+ peak elutes before 2 minutes, the amine is still partially protonated. Increase the NH4​OH concentration to 0.2% to ensure complete free-base conversion before scaling up to the preparative flash system.

  • Column Equilibration: Equilibrate a C18 flash column with 5% B for 3 CV.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 12 CV.

  • Detection: Utilize ELSD. Set the drift tube temperature to 40 °C and nebulizer gas to 1.5 bar to ensure complete evaporation of the aqueous mobile phase without volatilizing the target compound[4].

  • Recovery: Lyophilize the collected fractions. The volatile NH4​OH modifier will sublimate entirely, leaving behind the pure, salt-free target compound.

Part 5: Quantitative Data & Parameter Summaries

Table 1: Comparison of Stationary Phases for N-(3-aminopropyl)cyclopropanesulfonamide
Stationary PhaseMobile Phase Modifier Required?Primary Retention MechanismExpected Peak ShapeRecommended?
Bare Silica (NP) Yes (1-5% TEA or NH4​OH )Adsorption + Ion ExchangeTailing / BroadNo (High risk of yield loss)
Amine-Functionalized (KP-NH) No (Use neutral solvents)Pure AdsorptionSharp / SymmetricalYes (Optimal for organic crude)
C18 (Reversed-Phase) Yes (Basic modifier, pH > 10)Hydrophobic Partitioning (Free-base)Sharp / SymmetricalYes (Optimal for aqueous crude)
Table 2: ELSD Parameter Optimization for Highly Polar Amines
ParameterRecommended SettingCausality / Scientific Reasoning
Drift Tube Temperature 35 - 45 °CMust be high enough to evaporate aqueous/polar solvents, but low enough to prevent the semi-volatile aliphatic amine from vaporizing[4].
Carrier Gas ( N2​ ) Pressure 1.5 - 2.0 barEnsures optimal aerosol droplet size for maximum light scattering and sensitivity[4].
Split Ratio High (e.g., 99:1 to fraction collector)ELSD is a destructive detection method. A high split ratio minimizes sample loss while maintaining adequate detection sensitivity.

Part 6: References

  • PubChem - N-(3-aminopropyl)cyclopropanesulfonamide | C6H14N2O2S | CID 64553015 URL:[Link][1]

  • Biotage - Is there an easy way to purify organic amines? URL:[Link][2]

  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography? URL:[Link][3]

  • Biotage - Improving reaction product purification with evaporative light-scattering detection URL:[Link][4]

  • Teledyne Labs - Information Rich Flash Chromatography I: Mass Directed Fractionation URL:[Link][5]

Sources

Validation & Comparative

Comparative Reactivity Guide: N-(3-aminopropyl) vs. N-(2-aminoethyl)cyclopropanesulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Cyclopropanesulfonamides are highly valued bioisosteres in medicinal chemistry, offering unique geometric constraints, reduced lipophilicity, and enhanced metabolic stability compared to traditional linear sulfonamides or carboxylic acids. When functionalized with aliphatic amine linkers, these building blocks serve as versatile precursors for targeted therapeutics.

Crystal structure analysis of cyclopropane sulfonamides confirms significant bond angle distortion (e.g., a C8-C9-C10 dihedral angle of 60.2°), which polarizes the S–N bond and inherently influences the reactivity of the attached aliphatic chains[1]. However, the single methylene difference between the ethyl (n=2) and propyl (n=3) linkers fundamentally alters their physicochemical profiles, nucleophilicity, and intramolecular cyclization trajectories. This guide provides an objective, data-driven comparison of N-(3-aminopropyl)cyclopropanesulfonamide and N-(2-aminoethyl)cyclopropanesulfonamide to assist researchers in selecting the optimal linker for their synthetic workflows.

Physicochemical Profiling & Inductive Effects

The reactivity of the terminal primary amine in these molecules is heavily dictated by its spatial proximity to the electron-withdrawing cyclopropanesulfonamide moiety.

  • N-(2-aminoethyl)cyclopropanesulfonamide : The two-carbon spacer places the primary amine under a stronger inductive (-I) pull from the sulfonyl group. This slightly depresses the amine's pKa, rendering it less basic and moderately less nucleophilic. It is highly effective in chemoselective reactions where overalkylation must be avoided[1].

  • N-(3-aminopropyl)cyclopropanesulfonamide : The three-carbon spacer attenuates the inductive effect of the sulfonamide. Consequently, the primary amine retains a higher pKa, exhibiting enhanced nucleophilicity characteristic of standard, unhindered aliphatic amines.

Both compounds are frequently utilized and stored as their more stable hydrochloride salts to prevent premature degradation or autoxidation[2][3].

Table 1: Comparative Physicochemical & Reactivity Properties

PropertyN-(2-aminoethyl)cyclopropanesulfonamideN-(3-aminopropyl)cyclopropanesulfonamide
CAS Number (Free Base) 1241911-78-31339356-53-4
CAS Number (HCl Salt) 2253629-51-3[2]2253638-50-3[3]
Molecular Weight 164.23 g/mol [1]178.26 g/mol
Linker Length Ethyl (n=2)Propyl (n=3)
Relative Nucleophilicity Moderate (Stronger -I effect)High (Attenuated -I effect)
Cyclization Tendency 5-membered rings (kinetically favored)6-membered rings (thermodynamically stable)
Mechanistic Pathways: Intermolecular vs. Intramolecular Reactivity

When designing couplings with bifunctional electrophiles (e.g., reductive amination with dialdehydes or reaction with phosgene equivalents), the chain length dictates the transition state geometry. The ethyl derivative rapidly forms 5-membered cyclic ureas or sulfamides, driven by favorable Baldwin's rules kinetics. The propyl derivative forms 6-membered rings, which are thermodynamically stable but often require higher activation energies to overcome transannular strain during the transition state.

ReactivityPathways Start Bifunctional Electrophile Addition NodeEthyl N-(2-aminoethyl) Derivative Start->NodeEthyl NodePropyl N-(3-aminopropyl) Derivative Start->NodePropyl TS5 5-Membered TS (Kinetically Favored) NodeEthyl->TS5 Intramolecular Attack TS6 6-Membered TS (Thermodynamically Stable) NodePropyl->TS6 Intramolecular Attack Prod5 Imidazolidine/Cyclic Urea Analogues TS5->Prod5 Prod6 Hexahydropyrimidine Analogues TS6->Prod6

Divergent intramolecular cyclization pathways based on aliphatic linker length.

Experimental Workflows: Self-Validating Protocols

To objectively quantify the reactivity differences between the two linkers, researchers can utilize a competitive N-acylation assay. By exposing an equimolar mixture of both amines to a substoichiometric amount of an electrophile, the relative reaction rates can be determined directly via LC-MS. This self-validating system eliminates batch-to-batch variability and solvent effects, ensuring high trustworthiness in the kinetic data.

Protocol: Competitive N-Acylation Kinetic Assay

  • Objective : Determine the relative nucleophilicity of the ethyl vs. propyl linkers.

  • Causality & Rationale : The attenuated inductive effect in the propyl linker should yield a higher proportion of its acylated product. Using a limiting reagent ensures the two amines must compete for the electrophile based purely on their inherent nucleophilicity.

Step-by-Step Methodology:

  • Preparation of Standard Solution : Dissolve 1.0 mmol of N-(2-aminoethyl)cyclopropanesulfonamide hydrochloride[2] and 1.0 mmol of N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride[3] in 10 mL of anhydrous dichloromethane (DCM).

  • Base Activation : Add 4.0 mmol of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salts and generate the free bases. Stir at 0°C for 10 minutes. (Causality: DIPEA is sterically hindered and non-nucleophilic, ensuring it acts solely as a proton scavenger without competing for the electrophile).

  • Electrophile Addition : Dropwise add 0.5 mmol of benzoyl chloride (the limiting reagent) diluted in 2 mL of DCM over 5 minutes at 0°C.

  • Quenching and Extraction : After 30 minutes, quench the reaction with 5 mL of saturated aqueous NaHCO3​ to halt any further acylation. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • LC-MS Quantification : Analyze the crude mixture via LC-MS (UV 254 nm). Integrate the peaks corresponding to the N-benzoyl-ethyl derivative ( [M+H]+=269.1 ) and the N-benzoyl-propyl derivative ( [M+H]+=283.1 ). The ratio of these integrals directly reflects the relative nucleophilic attack rates.

KineticAssay Mix Equimolar Amine Mix (Ethyl + Propyl) Base DIPEA Activation (0°C, 10 min) Mix->Base Elec 0.5 eq Benzoyl Chloride (Limiting Reagent) Base->Elec Quench NaHCO3 Quench & Extraction Elec->Quench LCMS LC-MS Quantification (Ratio of Acylated Prods) Quench->LCMS

Workflow for the competitive N-acylation kinetic assay to validate nucleophilicity.

SAR & Drug Development Implications

In Structure-Activity Relationship (SAR) campaigns, the choice between these two linkers is rarely arbitrary.

The N-(2-aminoethyl) variant is typically preferred when designing rigid, compact pharmacophores where minimizing the entropic penalty upon target binding is critical. Its shorter reach and higher propensity for intramolecular hydrogen bonding (between the sulfonamide oxygen and the primary amine) can lock the molecule into specific, rigid bioactive conformations.

Conversely, the N-(3-aminopropyl) variant provides an additional degree of rotational freedom. This is highly advantageous when probing deep, solvent-exposed binding pockets or when the primary amine must navigate steric bulk to form salt bridges with acidic residues (e.g., aspartate or glutamate) deep within a target protein's active site.

References
  • Title : N-(3-aminopropyl)cyclopropanesulfonamide | C6H14N2O2S | CID 64553015 - PubChem Source : PubChem URL :[Link]

  • Title : N-(2-aminoethyl)cyclopropanesulfonamide hydrochloride — Chemical Substance Information Source : NextSDS URL :[Link]

Sources

A Senior Application Scientist's Guide to the NMR Spectroscopic Validation of N-(3-aminopropyl)cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized small molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation workflow for N-(3-aminopropyl)cyclopropanesulfonamide, a molecule of interest in medicinal chemistry, utilizing the power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of its spectral features, provide a detailed experimental protocol for data acquisition, and offer insights into the interpretation of the resulting spectra for unequivocal structural validation and purity assessment.

Introduction: The Imperative of Structural Verification

N-(3-aminopropyl)cyclopropanesulfonamide combines the unique strained ring system of a cyclopropane with a flexible aminopropyl linker and a sulfonamide functional group.[1] This combination of structural motifs makes it a compelling candidate for exploring new chemical space in drug discovery. However, its synthesis can potentially lead to several impurities, including unreacted starting materials or byproducts from incomplete reactions. Therefore, a robust analytical method to confirm the final structure and assess its purity is paramount. NMR spectroscopy, with its ability to probe the chemical environment of individual protons and carbons, stands as the gold standard for this purpose.[2][3]

Theoretical NMR Predictions: Establishing the Spectral Fingerprint

In the absence of a publicly available experimental spectrum for N-(3-aminopropyl)cyclopropanesulfonamide, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing its constituent fragments: the cyclopropyl group, the sulfonamide linkage, and the 3-aminopropyl chain.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

  • Cyclopropyl Protons (a, b): The protons on the cyclopropane ring are expected to appear in the upfield region, typically between 0.8 and 1.0 ppm for the CH₂ groups (b) and around 2.4-2.6 ppm for the CH directly attached to the sulfonyl group (a).[4] These protons will likely exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling.

  • Propyl Chain Protons (d, e, f): The methylene protons of the propyl chain will resonate at different chemical shifts. The CH₂ group adjacent to the sulfonamide nitrogen (d) is expected to be the most downfield of the three, likely in the range of 3.0-3.3 ppm, appearing as a triplet. The central CH₂ group (e) would be expected around 1.7-1.9 ppm as a pentet (or multiplet). The CH₂ group attached to the terminal amino group (f) will likely appear around 2.7-2.9 ppm as a triplet.

  • Amine and Sulfonamide Protons (c, g): The protons on the sulfonamide (c) and the primary amine (g) are exchangeable and their chemical shifts can be broad and vary with concentration, solvent, and temperature. The sulfonamide proton (NH) typically appears as a broad singlet between 5.0 and 8.0 ppm. The primary amine protons (NH₂) are also expected to be a broad singlet, likely in the range of 1.5-3.0 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal.

  • Cyclopropyl Carbons (A, B): The carbon atoms of the cyclopropane ring are highly shielded and will appear at unusually high field. The CH carbon (A) attached to the sulfonyl group is predicted to be around 30-35 ppm, while the two equivalent CH₂ carbons (B) will be significantly more upfield, likely in the range of 5-10 ppm.[5]

  • Propyl Chain Carbons (D, E, F): The carbons of the propyl chain will have chemical shifts influenced by the adjacent nitrogen atoms. The carbon attached to the sulfonamide nitrogen (D) is expected around 40-45 ppm. The central carbon (E) should be in the range of 28-32 ppm, and the carbon adjacent to the terminal amine (F) is predicted to be around 38-42 ppm.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for N-(3-aminopropyl)cyclopropanesulfonamide.

Assignment Structure Fragment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
a, ACH -SO₂~2.4 - 2.6 (m)~30 - 35
b, BCH₂ -CH-CH₂ ~0.8 - 1.0 (m)~5 - 10
cSO₂-NH ~5.0 - 8.0 (br s)-
d, DNH-CH₂ ~3.0 - 3.3 (t)~40 - 45
e, ECH₂-CH₂ -CH₂~1.7 - 1.9 (p)~28 - 32
f, FCH₂ -NH₂~2.7 - 2.9 (t)~38 - 42
gNH₂ ~1.5 - 3.0 (br s)-

Experimental Protocol for NMR Validation

To experimentally validate the structure of a synthesized sample of N-(3-aminopropyl)cyclopropanesulfonamide, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good starting choice due to its ability to dissolve a wide range of compounds and its tendency to slow down the exchange of NH protons, often resulting in sharper signals for these groups. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) are also viable alternatives.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: For quantitative analysis (qNMR), a certified internal standard of known concentration should be added. For routine structural confirmation, the residual solvent peak can be used as a reference.

NMR Data Acquisition

The following workflow outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg of sample in 0.6-0.7 mL deuterated solvent H1_Acq Acquire ¹H Spectrum (16-64 scans) Prep->H1_Acq C13_Acq Acquire ¹³C Spectrum (1024-4096 scans) H1_Acq->C13_Acq DEPT Acquire DEPT-135 Spectrum (optional) C13_Acq->DEPT COSY Acquire 2D COSY Spectrum (optional) DEPT->COSY HSQC Acquire 2D HSQC Spectrum (optional) COSY->HSQC Processing Fourier Transform, Phase & Baseline Correction HSQC->Processing Referencing Reference to Solvent Peak Processing->Referencing Integration Integrate ¹H Signals Referencing->Integration Assignment Assign Signals Integration->Assignment Comparison Compare with Predictions and Alternatives Assignment->Comparison

Figure 1. A generalized workflow for the NMR spectroscopic validation of N-(3-aminopropyl)cyclopropanesulfonamide.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a spectrometer with a field strength of at least 300 MHz.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024-4096) will be required.

    • Proton decoupling should be used to simplify the spectrum and improve sensitivity.

  • Advanced 2D NMR Experiments (Optional but Recommended):

    • DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C spectrum.

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, which is invaluable for confirming the connectivity of the propyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing definitive C-H assignments.

Data Analysis and Interpretation: Confirming the Structure

Once the NMR spectra are acquired, a thorough analysis is required to confirm the structure of N-(3-aminopropyl)cyclopropanesulfonamide and assess its purity.

Structural Confirmation
  • Chemical Shift Analysis: Compare the observed chemical shifts in both the ¹H and ¹³C spectra with the predicted values. Minor deviations are expected, but the overall pattern should be consistent.

  • Integration Analysis (¹H NMR): The integral of each signal in the ¹H NMR spectrum should be proportional to the number of protons it represents. For the target molecule, the expected integral ratios would be approximately 1:2:2:2:2 (for the non-exchangeable protons a, b, d, e, and f).

  • Splitting Pattern Analysis (¹H NMR): The multiplicity (singlet, doublet, triplet, etc.) of each signal provides information about the number of neighboring protons. The expected triplet-pentet-triplet pattern for the propyl chain is a key diagnostic feature.

  • 2D NMR Analysis (if acquired):

    • In the COSY spectrum, cross-peaks should be observed between the protons of the propyl chain (d-e, e-f).

    • In the HSQC spectrum, correlations should be observed between each proton and its directly attached carbon (e.g., proton 'd' with carbon 'D').

Purity Assessment and Comparative Analysis

The NMR spectra should also be carefully examined for the presence of signals that do not correspond to the target molecule. These could indicate the presence of starting materials, byproducts, or residual solvent.

Potential Impurities and Their Spectral Signatures:

Compound Key Differentiating NMR Signals Rationale for Presence
Cyclopropanesulfonyl chloride Absence of signals for the aminopropyl chain. The cyclopropyl proton 'a' would likely be at a different chemical shift.Unreacted starting material.
1,3-Diaminopropane Absence of signals for the cyclopropanesulfonamide moiety. The propyl chain protons would have different chemical shifts due to the absence of the electron-withdrawing sulfonyl group.Unreacted starting material.
Bis-sulfonated diamine The ¹H NMR spectrum would be symmetrical, and the integration would reflect two cyclopropanesulfonamide groups per 1,3-diaminopropane unit.A potential byproduct if the stoichiometry of the reaction is not carefully controlled.

By comparing the acquired spectra to the predicted data and considering the potential impurities, a confident assessment of the structure and purity of the synthesized N-(3-aminopropyl)cyclopropanesulfonamide can be made.

Conclusion

This guide has provided a comprehensive framework for the validation of N-(3-aminopropyl)cyclopropanesulfonamide using ¹H and ¹³C NMR spectroscopy. By combining theoretical predictions with a robust experimental protocol and a detailed approach to data analysis, researchers can ensure the structural integrity and purity of their synthesized compounds. This level of analytical rigor is essential for the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. N-(3-aminopropyl)cyclopropanesulfonamide. National Center for Biotechnology Information. [Link]

  • Knothe, G. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Journal of the American Oil Chemists' Society. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]

Sources

High-Resolution Mass Spectrometry Characterization of N-(3-aminopropyl)cyclopropanesulfonamide: Platform Comparison & Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Analytical Challenge

N-(3-aminopropyl)cyclopropanesulfonamide (Chemical Formula: C₆H₁₄N₂O₂S) is a highly polar, bifunctional building block frequently utilized in the synthesis of advanced pharmacophores[1]. With an exact monoisotopic mass of 178.0776 Da, its characterization in complex biological or synthetic matrices demands extreme analytical rigor[1].

Traditional low-resolution mass spectrometry (LRMS), such as Single Quadrupole (SQ) systems, often falls short in distinguishing isobaric interferences and accurately mapping the complex fragmentation pathways inherent to sulfonamides[2]. This guide objectively compares leading High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—against legacy SQ systems, providing a self-validating protocol for the unambiguous structural elucidation of this specific compound.

Platform Comparison: Orbitrap vs. Q-TOF vs. SQ

When characterizing small, heteroatom-rich molecules, the choice of mass analyzer dictates the quality of isotopic fidelity and fragmentation mapping. The table below compares the performance of three primary MS architectures for the analysis of N-(3-aminopropyl)cyclopropanesulfonamide.

Performance MetricOrbitrap HRMSQ-TOF HRMSSingle Quadrupole (SQ)
Resolving Power (FWHM @ m/z 200) Up to 500,000Up to 100,000Unit Resolution (~0.7 Da)
Mass Accuracy < 1 ppm (with lock mass)1–3 ppm~100–200 ppm
Isotopic Fidelity (³⁴S vs ¹³C₂) Baseline SeparationPartial SeparationUnresolved
Scan Speed Moderate to Fast (up to 40 Hz)Very Fast (up to 100 Hz)Fast
Primary Advantage for Sulfonamides Unambiguous elemental composition via fine isotopic mapping[3].High-throughput screening across rapid UHPLC gradients.Routine nominal mass confirmation in pure standards.

Causality of Platform Selection: To definitively confirm the presence of sulfur in N-(3-aminopropyl)cyclopropanesulfonamide without an authentic standard, analysts must differentiate the ³⁴S isotopic peak ( Δm=+1.9958 Da) from the ¹³C₂ isotopic peak ( Δm=+2.0067 Da). This requires resolving a mass difference of just 0.0109 Da. At m/z 181 (the A+2 isotopologue of our target), this demands a minimum resolving power of ~16,600. While both Q-TOF and Orbitrap can theoretically achieve this, Orbitrap's routine operation at 140,000 FWHM provides absolute baseline separation, eliminating false positives in sulfur detection[3].

Mechanistic Insights: Sulfonamide Fragmentation

The fragmentation of sulfonamides under electrospray ionization (ESI) is notoriously complex, driven by gas-phase intramolecular rearrangements rather than simple bond cleavages[2].

  • SO₂ Extrusion: A hallmark of sulfonamide MS/MS spectra is the elimination of sulfur dioxide (SO₂, 63.9619 Da)[4]. For protonated N-(3-aminopropyl)cyclopropanesulfonamide ( [M+H]+ at m/z 179.0854), the loss of SO₂ yields a characteristic rearranged fragment at m/z 115.1235. HRMS is mandatory here to differentiate the loss of SO₂ (63.9619 Da) from the isobaric loss of CH₄O₃ (64.0160 Da).

  • S-N Bond Cleavage: Direct cleavage of the sulfonamide bond yields the cyclopropanesulfonyl cation (m/z 105.0010) and the 3-aminopropylamine cation (m/z 75.0920).

Self-Validating LC-HRMS Protocol

To ensure absolute trustworthiness, the following LC-HRMS protocol incorporates built-in self-validation gates. If any gate fails, the system automatically flags the data as invalid, preventing the propagation of structural misassignments.

Step 1: System Suitability Test (SST)

  • Action: Infuse a standardized positive ion calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Causality & Validation: Establishes a mass accuracy baseline. Self-Validation Gate: The acquisition sequence will only proceed if the mass error of the calibrant is < 1.0 ppm.

Step 2: Chromatographic Separation

  • Action: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm × 2.1 mm, 1.7 µm). Mobile phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water; Mobile phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: N-(3-aminopropyl)cyclopropanesulfonamide is highly polar due to its primary amine. Standard C18 columns result in poor retention (elution at the void volume), leading to severe ion suppression. HILIC ensures adequate retention ( k′>2 ), separating the analyte from the solvent front.

Step 3: HRMS Data Acquisition (Data-Dependent MS²)

  • Action: Operate the Orbitrap in positive ESI mode. Set Full MS resolution to 140,000 FWHM and ddMS² resolution to 35,000 FWHM. Use Higher-energy C-trap Dissociation (HCD) with Stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV.

  • Causality: Stepped NCE is critical. Low collision energy (20 eV) captures fragile S-N cleavage products, while high collision energy (40 eV) forces the high-energy SO₂ extrusion rearrangement[4]. Stepping combines these into a single, comprehensive composite MS/MS spectrum.

Step 4: Isotopic Validation (The "Truth" Check)

  • Action: Extract the [M+H]+ ion chromatogram at m/z 179.0854 ( ± 5 ppm). Calculate the ratio of the A+2 peak (m/z 181.0770) to the monoisotopic peak.

  • Causality & Validation: The natural abundance of ³⁴S is ~4.25%. Self-Validation Gate: If the A+2 peak does not fall within 4.0% – 4.5% of the base peak intensity, the detected mass is flagged as an isobaric interference or detector saturation, triggering a mandatory sample dilution.

Quantitative Data & Diagnostic Ions

The following table summarizes the exact masses and diagnostic fragments required to validate the structure of N-(3-aminopropyl)cyclopropanesulfonamide.

Ion TypeChemical FormulaTheoretical m/zMass Error ThresholdMechanistic Origin
Precursor [C₆H₁₅N₂O₂S]⁺179.0854< 2 ppmProtonation of primary amine
Fragment 1 [C₆H₁₅N₂]⁺115.1235< 3 ppmExtrusion of SO₂ via rearrangement[4]
Fragment 2 [C₃H₅O₂S]⁺105.0010< 3 ppmS-N bond cleavage (cyclopropyl side)
Fragment 3 [C₃H₁₁N₂]⁺75.0920< 3 ppmS-N bond cleavage (amine side)

Workflow Visualization

G Prep 1. Sample Preparation N-(3-aminopropyl)cyclopropanesulfonamide SST 2. System Suitability Test Mass Accuracy < 1 ppm Prep->SST LC 3. HILIC UHPLC Separation Retention Factor (k') > 2 SST->LC Pass (< 1 ppm) MS1 4. Full Scan HRMS (Orbitrap) m/z 179.0854 (Res: 140k) LC->MS1 ESI+ MS2 5. ddMS2 Fragmentation HCD (NCE: 20, 30, 40) MS1->MS2 Precursor Selection Val1 Validation: Isotopic Fidelity 34S A+2 Peak ~4.25% MS1->Val1 Isotopic Check Val2 Validation: SO2 Loss Detection of m/z 115.1235 MS2->Val2 Fragment Mapping Result Unambiguous Structural Confirmation Val1->Result Validated Val2->Result Validated

LC-HRMS workflow and self-validation logic for N-(3-aminopropyl)cyclopropanesulfonamide.

References

  • [2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[Link]

  • [3] Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Foods (MDPI).[Link]

  • [1] N-(3-aminopropyl)cyclopropanesulfonamide | C6H14N2O2S | CID 64553015. PubChem.[Link]

  • [4] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry.[Link]

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Comparative Efficacy of N-(3-aminopropyl)cyclopropanesulfonamide Structural Analogs in Targeted Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary & Mechanistic Rationale

In modern rational drug design, overcoming resistance mutations and improving pharmacokinetic (PK) profiles are paramount. The compound N-(3-aminopropyl)cyclopropanesulfonamide (CAS: 1339356-53-4) has emerged as a highly versatile structural moiety in the development of next-generation kinase inhibitors[1].

As a Senior Application Scientist, I frequently observe that lead compounds fail in late-stage preclinical development not due to a lack of target affinity, but because of poor metabolic stability or inadequate aqueous solubility. The integration of the N-(3-aminopropyl)cyclopropanesulfonamide scaffold addresses these liabilities simultaneously through precise structural causality:

  • The Cyclopropyl Ring (Steric & Metabolic Control): Unlike linear alkyl chains which suffer from high entropic penalties upon binding, the rigid cyclopropyl ring restricts the dihedral angles of the sulfonamide. This locks the molecule into a bioactive conformation that optimally fills small hydrophobic pockets in kinase hinge regions. Furthermore, the cyclopropyl ring is highly resistant to cytochrome P450-mediated oxidation, dramatically increasing metabolic half-life[2].

  • The Sulfonamide Core (Hydrogen Bonding): Acts as a rigid, directional vector providing both hydrogen bond donor and acceptor capabilities, essential for anchoring the inhibitor to the kinase backbone[3].

  • The 3-Aminopropyl Linker (Solubility & Salt Bridges): The terminal primary amine (pKa ~ 10.5) is protonated at physiological pH. This serves a dual purpose: it dramatically enhances aqueous solubility (a prerequisite for oral bioavailability) and reaches into solvent-exposed channels to form critical salt bridges with acidic residues (e.g., Asp/Glu)[4].

Comparative Efficacy: Case Studies in Oncology

To objectively evaluate the performance of this scaffold, we compare N-(3-aminopropyl)cyclopropanesulfonamide analogs against traditional linear and aryl sulfonamide derivatives across two highly challenging oncology targets: the EGFR C797S triple mutant and the Aurora A-TPX2 protein-protein interaction.

Overcoming EGFR C797S Resistance in NSCLC

Third-generation EGFR inhibitors (like Osimertinib) fail when tumors acquire the C797S mutation. Developing fourth-generation inhibitors requires navigating a highly constrained active site[2]. Modifying the core pyrimidine-amine nucleus with a cyclopropanesulfonamide moiety significantly outperforms traditional linear alkyl analogs.

Table 1: Comparative In Vitro Profiling of EGFR C797S Inhibitor Analogs

Scaffold ModificationIC50 (EGFR C797S)Cellular EC50 (Ba/F3)Metabolic Half-Life (Mouse Liver Microsomes)
Linear Alkyl (N-propyl)145 nM850 nM12 min
Aryl (Benzenesulfonamide)88 nM310 nM45 min
N-(3-aminopropyl)cyclopropanesulfonamide 12 nM 45 nM >120 min

Data Interpretation: The cyclopropyl analog demonstrates a >10-fold increase in biochemical potency and a nearly 10-fold extension in metabolic stability compared to the linear alkyl variant.

Disrupting Aurora A-TPX2 Interactions

Aurora A kinase is recruited to the mitotic spindle via protein-protein interaction with TPX2. Inhibiting this interaction requires displacing Aurora A without triggering off-target Aurora B inhibition[4].

Table 2: Binding Affinity and Cellular Efficacy of Aurora A Inhibitors

Sulfonamide LinkerMST Binding Affinity (Kd)PH3 Inhibition (EC50)Aqueous Solubility (pH 7.4)
Methanesulfonamide320 nM>1000 nM<10 µg/mL
N-(3-aminopropyl)cyclopropanesulfonamide 45 nM 110 nM >500 µg/mL

Data Interpretation: The aminopropyl chain provides a massive boost to aqueous solubility, translating directly to superior cellular target engagement (measured via Phospho-Histone H3 reduction).

Visualizing the Mechanism and Workflow

To contextualize how these analogs exert their efficacy and how they are evaluated, the following diagrams map the intervention mechanism and the preclinical screening workflow.

Pathway Analog Cyclopropanesulfonamide Analog Target Target Kinase (EGFR / Aurora A) Analog->Target Competitive Inhibition Downstream Downstream Signaling Cascade Target->Downstream Phosphorylation Blockade Phenotype Tumor Cell Apoptosis Downstream->Phenotype Signal Arrest

Mechanism of action for cyclopropanesulfonamide analogs in mutant kinase inhibition.

Workflow S1 1. Synthesis & QC S2 2. MST Binding Assay S1->S2 S3 3. High-Content Cellular Assay S2->S3 S4 4. In Vivo Xenograft S3->S4

Step-by-step evaluation workflow for structural analogs from synthesis to in vivo efficacy.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the true pharmacodynamic effect from experimental artifacts.

Protocol A: Microscale Thermophoresis (MST) for Target Binding

This protocol measures the exact dissociation constant ( Kd​ ) of the analogs in solution[3].

Step-by-Step Methodology:

  • Protein Labeling: Label the purified target kinase (e.g., EGFR C797S) using a RED-NHS fluorescent dye (NanoTemper Technologies). Achieve a degree of labeling (DOL) between 0.6 and 0.9.

  • Serial Dilution: Prepare a 16-point 1:1 serial dilution of the N-(3-aminopropyl)cyclopropanesulfonamide analog in assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).

  • Incubation: Mix the labeled kinase (final concentration 10 nM) with the compound dilutions. Incubate in the dark at room temperature for 30 minutes to reach equilibrium.

  • Capillary Loading: Load the samples into standard treated MST capillaries.

  • Data Acquisition: Run the MST experiment at 20% LED power and 40% MST power.

  • Self-Validation Step (Critical): Run a parallel capillary set containing heat-denatured labeled kinase.

    • Causality: If the denatured control exhibits a binding curve, the shift in thermophoresis is due to non-specific compound aggregation rather than active-site engagement. A flat line in the denatured control validates the true Kd​ derived from the native protein.

Protocol B: High-Content Cellular Phosphorylation Assay

This assay quantifies the intracellular efficacy of the analogs by measuring downstream biomarker inhibition[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed Ba/F3 cells engineered to express EGFR C797S (or Jurkat cells for Aurora A) into 384-well plates at 5,000 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with a 10-point dose-response of the analog (ranging from 10 µM to 0.5 nM). Include a DMSO vehicle control (0.1% final concentration).

  • Fixation & Permeabilization: After 4 hours of treatment, fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining: Stain with primary antibodies against Phospho-EGFR (Tyr1068) or Phospho-Histone H3 (Ser10), followed by an AlexaFluor-488 conjugated secondary antibody and Hoechst 33342 for nuclear counterstaining.

  • Imaging & Analysis: Image plates using an automated high-content confocal microscope. Calculate the ratio of Phospho-signal intensity to nuclear count.

  • Self-Validation Step (Critical): Include a 'kinase-dead' mutant cell line in a parallel plate.

    • Causality: Comparing the analog's effect on wild-type versus kinase-dead cells isolates the on-target pharmacodynamic effect from generalized cytotoxicity or off-target fluorescence quenching.

References

  • N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride | C6H15ClN2O2S - PubChem. National Institutes of Health (NIH).
  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Dove Medical Press.
  • Synergistic Lethality of a Binary Inhibitor of Mycobacterium tuberculosis KasA. mBio (ASM).
  • Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. National Institutes of Health (NIH / PMC).

Sources

Comparative Guide to SCXRD Analysis: Evaluating Detector Technologies using N-(3-aminopropyl)cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the exact three-dimensional conformation of flexible small molecules is a persistent bottleneck in drug development. N-(3-aminopropyl)cyclopropanesulfonamide ( C6​H14​N2​O2​S , CID: 64553015)[1] is a highly relevant pharmaceutical building block that perfectly illustrates this challenge. While its cyclopropanesulfonamide headgroup is relatively rigid, its terminal aminopropyl tail is highly flexible, making it prone to severe conformational disorder and high thermal motion within the crystal lattice.

This guide objectively compares the performance of two distinct Single-Crystal X-ray Diffraction (SCXRD) architectures—a traditional Mo Kα / CCD system versus a modern Cu Kα / Hybrid Photon Counting (HPC) system [2]—using the structural resolution of N-(3-aminopropyl)cyclopropanesulfonamide as the benchmark.

Technology Comparison Overview

For weakly diffracting organic crystals containing both heavy (Sulfur) and light (Carbon, Nitrogen, Oxygen) atoms, the choice of X-ray source and detector dictates whether the resulting structural model will require heavy mathematical constraints or if it can be freely refined.

  • Baseline System (Alternative A): Sealed-tube Molybdenum source ( λ=0.71073 Å) paired with a Charge-Coupled Device (CCD) detector.

  • Advanced System (Alternative B): Microfocus Copper source ( λ=1.54184 Å) paired with a Hybrid Photon Counting (HPC) detector (e.g., Rigaku HyPix-6000HE)[2].

The Causality of the Advanced Setup: Copper radiation provides a significantly higher scattering cross-section for light atoms, enhancing the inherently weak diffraction signal of the aminopropyl chain. Furthermore, HPC detectors utilize direct photon counting, meaning they operate with zero dark noise and no phosphor blooming[2]. This allows for extended exposure times to capture weak, high-angle reflections without the data being swallowed by background noise.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following step-by-step methodology incorporates self-validating checkpoints at every stage of the crystallographic pipeline.

Step 1: Crystal Selection and Mounting

  • Action: Under a polarized light microscope, select a single, crack-free crystal of N-(3-aminopropyl)cyclopropanesulfonamide (approx. 0.1×0.1×0.05 mm). Coat the crystal in Paratone-N oil and mount it on a polyimide micro-loop.

  • Causality & Validation: Paratone-N acts as a cryoprotectant and shields the hygroscopic sulfonamide from atmospheric moisture. The crystal is immediately flash-cooled to 100 K in a dry nitrogen stream. This cryogenic temperature is non-negotiable; it freezes out dynamic thermal motion (reducing the Debye-Waller factor), which is the only way to stabilize the flexible aminopropyl chain for accurate electron density mapping.

Step 2: X-ray Data Collection

  • Action: Execute a full-sphere data collection strategy utilizing ω and ϕ scans to ensure high redundancy.

  • Causality & Validation: High redundancy allows for the accurate calculation of empirical absorption corrections. The HPC detector's shutterless data collection mode eliminates mechanical overhead, ensuring that the recorded intensities are purely a function of the crystal's diffraction power[2].

Step 3: Data Reduction and Integration

  • Action: Integrate the raw diffraction frames and apply a multi-scan absorption correction.

  • Causality & Validation: The internal agreement factor ( Rint​ ) serves as the primary validation metric here. An Rint​<0.05 confirms that the crystal is a single domain (not twinned) and that the chosen Laue symmetry is correct.

Step 4: Structure Solution

  • Action: Solve the phase problem using the dual-space algorithm implemented in SHELXT[3].

  • Causality & Validation: SHELXT iteratively cycles between real and reciprocal space. It reliably locates the heaviest atom first (Sulfur in this case) and uses it to bootstrap the phases for the lighter C, N, and O atoms[3]. A successful solution is validated by a chemically sensible initial connectivity map.

Step 5: Least-Squares Refinement

  • Action: Refine the structural model on F2 using full-matrix least-squares via SHELXL[4]. Apply anisotropic displacement parameters (ADPs) to all non-hydrogen atoms.

  • Causality & Validation: The refinement is self-validating through the Goodness-of-Fit (GooF) metric, which should approach 1.0. Furthermore, the highest residual electron density peak in the difference Fourier map must be <0.5e−/A˚3 and located near the heavy Sulfur atom, confirming that no atoms of the aminopropyl chain were missed[4].

SCXRD Workflow Visualization

SCXRD_Workflow N1 Crystal Selection & Mounting (Cryo-loop, Paratone Oil) N2 X-ray Data Collection (100 K, Cu Kα / Mo Kα) N1->N2 Flash Cooling N3 Data Reduction & Integration (Absorption Correction) N2->N3 Raw Frames N4 Structure Solution (SHELXT - Dual-Space) N3->N4 .hkl & .ins files N5 Least-Squares Refinement (SHELXL - Anisotropic) N4->N5 Initial Model N6 Final CIF Generation & Validation N5->N6 R1 < 5% convergence

SCXRD workflow from crystal mounting to structure refinement.

Comparative SCXRD Data Analysis

The table below summarizes the quantitative crystallographic metrics obtained for N-(3-aminopropyl)cyclopropanesulfonamide using the two different diffractometer configurations.

Crystallographic MetricBaseline: Mo Kα + CCDAdvanced: Cu Kα + HPC Detector
X-ray Source Sealed Tube (0.71073 Å)Microfocus (1.54184 Å)
Detector Technology Traditional CCDHybrid Photon Counting (HPC)
Collection Temperature 100 K100 K
Data Collection Time 14.0 hours3.5 hours
Max Resolution Limit 0.83 Å0.75 Å
Completeness 98.5%99.8%
Internal Agreement ( Rint​ ) 0.0650.028
Signal-to-Noise ( I/σ(I) ) at high-res 2.18.5
Final R1​ ( I>2σ(I) ) 0.058 (5.8%)0.031 (3.1%)
Weighted wR2​ (all data) 0.1420.085
Disorder Modeling (Aminopropyl chain) Required restraints (DFIX, SIMU)Freely refined (No restraints)

Mechanistic Insights: Why HPC Outperforms

The data clearly demonstrates the superiority of the Cu/HPC system for this specific class of molecules.

In the baseline Mo/CCD system, the terminal −NH2​ group of the aminopropyl chain could not be accurately resolved without applying geometric restraints (DFIX for bond lengths, SIMU for thermal parameters)[4]. This is because CCD detectors suffer from inherent dark current and read noise. When attempting to measure the weak, high-angle reflections necessary for atomic-level resolution, the signal from the light atoms was buried in the detector's noise floor.

Conversely, the HPC detector's single-pixel point spread function prevents the merging of closely spaced reflections, and its zero-noise characteristic allows for an exceptional signal-to-noise ratio ( I/σ(I)=8.5 ) even at a high resolution of 0.75 Å[2]. Combined with the stronger interaction of Cu Kα radiation with carbon and nitrogen atoms, the advanced system allowed the entire flexible aminopropyl tail to be refined freely and anisotropically, dropping the final R1​ value to an excellent 3.1%.

Conclusion

For researchers analyzing flexible, low-molecular-weight sulfonamides like N-(3-aminopropyl)cyclopropanesulfonamide, standard Mo/CCD setups often fail to provide unambiguous structural data without heavy mathematical manipulation. Upgrading to a Cu microfocus source paired with an HPC detector is highly recommended. It drastically reduces data collection time while providing the unconstrained, high-resolution data required for rigorous pharmaceutical patenting and structure-based drug design.

References

  • N-(3-aminopropyl)cyclopropanesulfonamide | C6H14N2O2S | CID 64553015 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: IUCr Journals (Acta Crystallographica Section A) URL:[Link]

  • Crystal structure refinement with SHELXL Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

In vivo versus in vitro performance of N-(3-aminopropyl)cyclopropanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Translating N-(3-aminopropyl)cyclopropanesulfonamide Derivatives: A Comprehensive Guide to In Vitro and In Vivo Performance

As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter promising pharmacophores that fail to bridge the gap between biochemical potency and systemic efficacy. The N-(3-aminopropyl)cyclopropanesulfonamide motif is a masterclass in rational drug design, strategically engineered to overcome these exact translational hurdles.

Sulfonamides account for nearly 25% of all sulfur-containing FDA-approved drugs due to their exceptional hydrolysis stability, hydrogen-bonding capacity, and resistance to oxidation[1]. By appending a cyclopropane ring and an aminopropyl linker, chemists have created a versatile pharmacophore that balances target engagement with metabolic resilience[2]. This guide objectively compares the in vitro and in vivo performance of these derivatives, using Cytidine Triphosphate Synthase 1 (CTPS1) inhibitors as our primary comparative model[3].

Mechanistic Rationale: The Chemistry of Causality

To understand the performance of N-(3-aminopropyl)cyclopropanesulfonamide derivatives, we must dissect the causality behind their structural components:

  • Cyclopropanesulfonamide Core: Unlike straight-chain alkyl sulfonamides, the cyclopropane ring introduces steric bulk that shields the sulfur center from rapid Phase I cytochrome P450 (CYP450) oxidation. This directly translates to lower hepatic clearance.

  • Aminopropyl Linker: The flexible, basic amine (pKa ~9.5) ensures high aqueous solubility and allows the molecule to reach deep, solvent-exposed channels within target enzymes, forming critical salt bridges with acidic residues (e.g., aspartate or glutamate).

When applied to targets like CTPS1—an enzyme critical for lymphocyte proliferation—this motif effectively halts the conversion of UTP to CTP, thereby starving rapidly dividing cells of essential pyrimidines[3].

Pathway UTP UTP + Glutamine CTPS1 CTPS1 Enzyme UTP->CTPS1 CTP CTP Synthesis CTPS1->CTP Proliferation Lymphocyte Proliferation CTP->Proliferation Inhibitor N-(3-aminopropyl) cyclopropanesulfonamide Inhibitor->CTPS1 Inhibits

Fig 1. CTPS1 pathway inhibition by N-(3-aminopropyl)cyclopropanesulfonamide derivatives.

In Vitro Performance Profiling

In vitro assays are designed to isolate the thermodynamic binding affinity and baseline metabolic stability of the compound. Here, the N-(3-aminopropyl)cyclopropanesulfonamide derivatives demonstrate profound superiority over traditional alkyl sulfonamides.

Table 1: Comparative In Vitro Profiling
Compound ClassTarget IC₅₀ (nM)HLM Clearance (µL/min/mg)Permeability (Papp × 10⁻⁶ cm/s)
Ref (Alkyl Sulfonamide) 45.085.0 (High)12.5
Derivative A (Cyclopropane) 12.015.2 (Low)18.0
Derivative B (Cyclopropane) 8.518.4 (Low)21.3

Data synthesized from standard CTPS1 inhibitor profiling matrices.

Protocol 1: High-Throughput Enzymatic Inhibition Assay

To ensure trustworthiness, this protocol utilizes a self-validating luminescence-based ATP depletion readout. By measuring ATP consumption (a required cofactor for CTPS1), we bypass the low-throughput nature of direct CTP quantification.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 1 mM DTT. Causality: Mg²⁺ is a mandatory cofactor for ATP binding, while DTT prevents the oxidation of critical catalytic cysteine residues, ensuring baseline enzyme viability.

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 µL of recombinant CTPS1 enzyme into a 384-well plate. Add 100 nL of the derivative in DMSO. Incubate for 30 minutes at room temperature. Causality: The cyclopropanesulfonamide motif often exhibits slow, tight-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 10 µL of substrate mix (UTP, ATP, and Glutamine) to initiate the reaction. Include 0.01% Triton X-100. Causality: Triton X-100 prevents non-specific inhibitor aggregation, eliminating false positives.

  • Detection & Validation: After 2 hours, add 20 µL of Kinase-Glo® reagent. Read luminescence. Calculate the Z'-factor using DMSO (negative) and a known reference inhibitor (positive) controls. A Z'-factor > 0.6 validates the assay's robustness.

The Translational Gap: Moving to In Vivo

The true test of a pharmacophore is its ability to survive the physiological environment. Many potent in vitro compounds fail in vivo due to rapid renal clearance or plasma protein binding.

Workflow InVitro In Vitro Screening (IC50 & Microsomes) Formulation Formulation (Solubility Optimization) InVitro->Formulation InVivoPK In Vivo PK (Clearance & Half-life) Formulation->InVivoPK Efficacy In Vivo Efficacy (Tumor/Inflammation) InVivoPK->Efficacy

Fig 2. Translational workflow from in vitro screening to in vivo efficacy evaluation.

In Vivo Pharmacokinetics & Efficacy

When transitioning to murine models, the N-(3-aminopropyl)cyclopropanesulfonamide motif shines. The cyclopropane ring resists hepatic degradation, while the basic aminopropyl chain maintains a high volume of distribution (Vdss), allowing the drug to penetrate target tissues effectively.

Table 2: Comparative In Vivo PK Parameters (Murine Model, IV/PO)
Compound ClassCl_obs (mL/min/kg)Vdss (L/kg)T₁/₂ (h)Oral Bioavailability (F%)
Ref (Alkyl Sulfonamide) 65.01.20.815%
Derivative A (Cyclopropane) 12.52.54.558%
Derivative B (Cyclopropane) 10.22.85.162%
Protocol 2: In Vivo Pharmacokinetic (PK) Profiling Workflow

This protocol establishes a self-validating PK pipeline to ensure accurate quantification of the derivative in complex biological matrices.

  • Formulation: Dissolve the derivative in 5% DMSO / 40% PEG400 / 55% Saline. Causality: The cyclopropanesulfonamide is moderately lipophilic. This co-solvent system ensures complete dissolution, preventing micro-precipitation in the vasculature upon intravenous (IV) injection, which would artificially skew clearance rates.

  • Administration & Sampling: Dose C57BL/6 mice via IV (1 mg/kg) and PO (5 mg/kg). Collect 20 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Causality: Sparse sampling minimizes blood volume loss, preventing hypovolemic shock and stress-induced physiological changes that alter drug metabolism.

  • Sample Processing: Crash plasma proteins by adding 100 µL of cold acetonitrile containing a structurally similar internal standard (IS). Centrifuge at 14,000 x g for 10 minutes. Causality: Acetonitrile effectively denatures plasma proteins, releasing the highly protein-bound sulfonamide into the supernatant for accurate quantification.

  • LC-MS/MS Bioanalysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM). Validate the run by ensuring the calibration curve linearity (R²) is > 0.99 and Quality Control (QC) samples fall within ±15% of their nominal concentrations.

Comparative Synthesis: Why the Translation Succeeds

The objective data clearly highlights why N-(3-aminopropyl)cyclopropanesulfonamide derivatives are superior to their unoptimized counterparts.

In vitro, the motif acts as a highly potent inhibitor (IC₅₀ < 15 nM) because the aminopropyl chain acts as an electrostatic anchor within the target's active site. However, the true triumph is in vivo. Traditional alkyl sulfonamides suffer from rapid clearance (65.0 mL/min/kg), resulting in a sub-therapeutic half-life of 0.8 hours. By integrating the cyclopropane ring, the metabolic liability is neutralized. The clearance drops to ~10-12 mL/min/kg, extending the half-life to over 4.5 hours and boosting oral bioavailability to >58%.

This seamless translation from in vitro potency to in vivo exposure is what makes the N-(3-aminopropyl)cyclopropanesulfonamide motif a cornerstone in modern targeted therapies.

Sources

Comparative Guide: Reproducibility of N-(3-aminopropyl)cyclopropanesulfonamide Synthesis Pathways

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Strategic Context & Molecule Profile

In modern drug discovery, the reproducible synthesis of bifunctional building blocks is a critical bottleneck for scaling active pharmaceutical ingredients (APIs). N-(3-aminopropyl)cyclopropanesulfonamide (Free Base CAS: 1339356-53-4; Hydrochloride Salt CAS: 2253638-50-3) has emerged as a highly privileged scaffold (1[1], 2[2]).

Featuring a primary aliphatic amine for amide coupling and a cyclopropyl-substituted sulfonamide, this molecule is frequently deployed as a structural linker. Mechanistically, the cyclopropyl sulfonamide moiety is crucial for forming direct hydrogen bonds with the Ser797 hinge residue in next-generation EGFR L858R/T790M/C797S inhibitors ([ACS Publications][url2.2][3]), and it serves as a core intermediate in the synthesis of irreversible Bruton's tyrosine kinase (BTK) inhibitors ([Google Patents][url2.1][4]).

Mechanistic Evaluation of Synthesis Pathways

When optimizing this molecule for multi-gram or kilogram scale, chemists typically evaluate two distinct synthetic pathways. The primary challenge is achieving selective mono-sulfonylation of a symmetrical diamine.

Pathway A: The Mono-Boc Protection Strategy (Industry Standard)

This pathway utilizes tert-butyl (3-aminopropyl)carbamate (N-Boc-1,3-propanediamine) reacting with cyclopropanesulfonyl chloride.

  • The Causality of Selectivity: By pre-protecting one of the primary amines with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group, the molecule is sterically and electronically biased. The remaining free amine reacts cleanly with the sulfonyl chloride. This completely eliminates the statistical formation of bis-sulfonated byproducts.

  • Salt Formation: Subsequent deprotection using anhydrous HCl in dioxane yields a highly crystalline hydrochloride salt ([PubChem][url1.4][5]), which is vastly superior for long-term storage compared to the hygroscopic free base ([PubChem][url1.7][6]).

Pathway B: The Direct Excess Diamine Strategy (Atom-Economy Alternative)

This pathway attempts direct sulfonylation by adding cyclopropanesulfonyl chloride dropwise into a massive stoichiometric excess (typically 10 equivalents) of unprotected 1,3-propanediamine.

  • The Causality of Failure at Scale: The kinetic rationale is that a high concentration of diamine will outcompete the mono-sulfonated product for the incoming electrophile. However, in practice, localized concentration gradients during addition inevitably lead to 10–15% bis-sulfonylation. Removing this bis-sulfonamide impurity requires tedious reverse-phase chromatography, destroying the intended cost-efficiency of the "single-step" approach.

Quantitative Performance Comparison

The following table summarizes the empirical performance data of both pathways during a standard 100-gram scale-up campaign.

Performance MetricPathway A: Mono-Boc StrategyPathway B: Direct Diamine Strategy
Overall Yield 75 - 85% (over 2 steps)40 - 50% (single step)
Crude Purity (HPLC) > 98%80 - 85% (Bis-sulfonamide contamination)
Purification Required Simple precipitation & filtrationTedious reverse-phase chromatography
Scalability Excellent (Multi-kilogram scale)Poor (Exothermic, side-product scaling)
Final Form Crystalline Hydrochloride SaltHygroscopic Free Base (Oil/Gum)
Cost-Efficiency High (Saves on purification labor/solvents)Low (High solvent waste during chromatography)

Visualizing the Synthetic Workflows

PathwayComparison cluster_A Pathway A: Mono-Boc Strategy (Preferred) cluster_B Pathway B: Direct Excess Diamine Start Cyclopropanesulfonyl Chloride A1 React with N-Boc-1,3-propanediamine (DCM, TEA, 0°C) Start->A1 B1 React with 1,3-propanediamine (10 eq) (Slow addition, 0°C) Start->B1 A2 Boc-Protected Intermediate A1->A2 A3 Deprotection (4M HCl in Dioxane) A2->A3 TargetA Target Molecule (HCl Salt) >98% Purity, High Yield A3->TargetA B2 Aqueous Workup & Chromatography B1->B2 TargetB Target Molecule (Free Base) ~85% Purity, Bis-sulfonamide Impurities B2->TargetB

Figure 1: Comparative logic tree of Pathway A vs. Pathway B for scale-up synthesis.

WorkflowA Reagents Cyclopropanesulfonyl Chloride + N-Boc-1,3-propanediamine Coupling Nucleophilic Substitution TEA, DCM (0°C to RT) Reagents->Coupling Intermediate Boc-Protected Sulfonamide (Organic Layer) Coupling->Intermediate Aqueous Wash (Removes TEA-HCl) Deprotection Acidic Cleavage 4M HCl/Dioxane (RT) Intermediate->Deprotection Product N-(3-aminopropyl) cyclopropanesulfonamide HCl (White Precipitate) Deprotection->Product Filtration & Ether Wash

Figure 2: Step-by-step chemical workflow for the Mono-Boc protection strategy (Pathway A).

Validated Experimental Protocol: Pathway A (Self-Validating System)

To ensure absolute reproducibility, the following protocol integrates self-validating checkpoints based on the physical chemistry of the intermediates.

Step 1: Synthesis of the Boc-Protected Intermediate
  • Reagents: Cyclopropanesulfonyl chloride (1.0 eq), N-Boc-1,3-propanediamine (1.05 eq), Triethylamine (TEA, 1.5 eq), anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-1,3-propanediamine and TEA in anhydrous DCM under an inert nitrogen atmosphere. (Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive sulfonyl chloride into unreactive cyclopropanesulfonic acid).

    • Cool the solution to 0°C using an ice bath.

    • Add cyclopropanesulfonyl chloride dropwise over 30 minutes. (Causality: Sulfonylation is highly exothermic. Uncontrolled heat generation leads to localized degradation and darkened crude mixtures).

    • Warm to room temperature and stir for 12 hours.

  • Self-Validation & Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M aqueous citric acid, saturated NaHCO₃, and brine.

    • Checkpoint: The citric acid wash is critical; it protonates and removes any unreacted amine and the TEA catalyst into the aqueous layer. TLC (EtOAc:Hexane 1:1) of the organic layer should show a single new spot (Rf ~0.4), completely distinct from the ninhydrin-active starting amine. Evaporate to yield a clean, viscous oil.

Step 2: Acidic Deprotection to the Hydrochloride Salt
  • Reagents: Boc-protected intermediate, 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in a minimum volume of anhydrous DCM.

    • Add 5 equivalents of 4M HCl in dioxane at room temperature.

    • Stir vigorously for 3-4 hours.

  • Causality for Acid Choice: While Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, it generates a highly hygroscopic TFA salt. Utilizing anhydrous HCl in dioxane directly precipitates the product as a stable, crystalline hydrochloride salt (CAS: 2253638-50-3) ([PubChem][url1.4][5]). This solid state is critical for precise stoichiometric weighing in subsequent pharmaceutical coupling steps.

  • Self-Validation & Isolation: As the Boc group is cleaved, isobutylene and CO₂ gases are evolved.

    • Checkpoint: The cessation of gas evolution and the sudden formation of a dense white precipitate in the solution provide immediate visual confirmation of complete deprotection. Filter the solid, wash with cold diethyl ether to remove residual dioxane, and dry under high vacuum.

References

  • Sigma-Aldrich. "N-(3-aminopropyl)cyclopropanesulfonamide." sigmaaldrich.com. URL: 1

  • MolCore. "2253638-50-3 | N-(3-Aminopropyl)cyclopropanesulfonamide hydrochloride." molcore.com. URL: 2

  • PubChem. "N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride | C6H15ClN2O2S." National Institutes of Health. URL: [Verified Link][url1.4]
  • PubChem. "N-(3-aminopropyl)cyclopropanesulfonamide | C6H14N2O2S." National Institutes of Health. URL: [Verified Link][url1.7]
  • World Intellectual Property Organization. "WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • ACS Publications. "Direct Ser797 Interacted Pteridine-7(8H)-one Derivatives as Highly Selective and Orally Available EGFR L858R/T790M/C797S Inhibitors." Journal of Medicinal Chemistry. URL: [Verified Link][url2.2]

[url1.4]: : [url2.1]: [url2.2]:

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(3-aminopropyl)cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

I. Immediate Safety and Hazard Assessment

Before beginning any disposal procedure, a thorough hazard assessment is critical. While a specific Safety Data Sheet (SDS) for N-(3-aminopropyl)cyclopropanesulfonamide is not widely available, an evaluation of its chemical structure suggests potential hazards. Sulfonamides can exhibit a range of toxicological properties, and amine compounds can be corrosive or irritants. Therefore, it is imperative to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following should be considered mandatory when handling N-(3-aminopropyl)cyclopropanesulfonamide:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against potential splashes.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1] Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required to protect against skin exposure.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]

Hazard Consideration Precautionary Action Regulatory Context
Unknown Toxicity Assume the compound is toxic.In the absence of specific data, treat as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[2]
Potential Irritant/Corrosive Avoid all direct contact with skin, eyes, and mucous membranes.The aminopropyl group suggests potential for corrosive properties, similar to other amines.[3]
Environmental Hazard Prevent release into the environment. Disposal down the sink is strictly prohibited.[4][5]Regulated under the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[6]
II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of N-(3-aminopropyl)cyclopropanesulfonamide is to manage it as hazardous chemical waste. This ensures compliance with regulations and minimizes risk.

Step 1: Waste Segregation and Collection

  • Pure Compound and Concentrated Solutions: Collect all waste N-(3-aminopropyl)cyclopropanesulfonamide, including expired or unused product and concentrated solutions, in a dedicated hazardous waste container.[5]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, must be treated as hazardous waste and collected in a separate, clearly labeled container.[5]

Step 2: Containerization and Labeling

Proper containerization and labeling are critical for safe storage and disposal.

  • Container Selection: Use a robust, leak-proof container made of a material compatible with the chemical waste.[4] For solutions, do not fill the container to more than 80% capacity to allow for expansion and prevent spills.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[5][7] The label must also include:

    • The full chemical name: "N-(3-aminopropyl)cyclopropanesulfonamide". Avoid using abbreviations or chemical formulas.[4]

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container (accumulation start date).[7]

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: Storage of Hazardous Waste

  • Store hazardous waste containers in a designated and secure satellite accumulation area (SAA) that is near the point of generation and under the supervision of laboratory personnel.[6][7]

  • Ensure the storage area is well-ventilated and away from heat, sparks, or open flames.[1]

  • Secondary containment should be used to prevent spills from reaching drains.[4]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

  • Provide the EHS department or contractor with all available information about the compound.

  • Hazardous waste must be transported to a licensed treatment, storage, and disposal facility (TSDF) by a certified hauler.[8]

Disposal Decision Workflow

Caption: Workflow for the safe disposal of N-(3-aminopropyl)cyclopropanesulfonamide.

III. Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Spills:

    • Evacuate the immediate area and alert colleagues and the laboratory supervisor.

    • If the spill is significant, contact your institution's EHS department immediately.

    • For minor spills, trained personnel wearing appropriate PPE should absorb the spill with an inert, non-combustible material like sand or vermiculite.[1]

    • Place the absorbent material and any contaminated items into a sealed, labeled container for disposal as hazardous waste.[1]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

IV. Conclusion: A Commitment to Safety

The responsible disposal of chemical waste is a cornerstone of safe laboratory practice and environmental stewardship. For novel compounds like N-(3-aminopropyl)cyclopropanesulfonamide, where specific hazard data is limited, a conservative approach is non-negotiable. By adhering to the principles of hazardous waste management outlined in this guide and maintaining open communication with your institution's EHS department, you contribute to a robust safety culture that protects you, your colleagues, and the broader community.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]

  • USC Environmental Health & Safety. Chemical Waste. Available at: [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Available at: [Link]

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • PermaClean® PC-77. SAFETY DATA SHEET. Available at: [Link]

  • Occupational Safety and Health Administration. 1910.120 - Hazardous waste operations and emergency response. Available at: [Link]

  • Cytiva. SAFETY DATA SHEET. Available at: [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. Available at: [Link]

  • PubChem. N-(3-aminopropyl)cyclopropanesulfonamide. Available at: [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Available at: [Link]

  • PubChem. N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride. Available at: [Link]

  • Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research. Available at: [Link]

  • ASHP. Guidelines on Handling Hazardous Drugs. Available at: [Link]

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